PhIP.HCl
Description
Significance as a Foodborne Carcinogen
PhIP is recognized as a significant foodborne carcinogen, primarily found in well-done cooked meats such as beef, pork, chicken, and fish. wikipedia.orgconicet.gov.ar Its concentration in food can vary significantly depending on the cooking method, temperature, and duration of cooking. wikipedia.orgnih.gov High-temperature cooking methods like grilling, broiling, and pan-frying are particularly associated with higher levels of PhIP formation. conicet.gov.arnih.gov The U.S. National Toxicology Program has classified PhIP as "reasonably anticipated to be a human carcinogen," and the International Agency for Research on Cancer (IARC) has categorized it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. wikipedia.org Epidemiological studies have suggested a potential link between high consumption of well-done meat and an increased risk for several cancers, including those of the colorectum, breast, and prostate. wikipedia.orgnih.gov
Table 1: PhIP Content in Various Cooked Meats
| Meat Type | Cooking Method | PhIP Concentration (ng/g) |
|---|---|---|
| Chicken Breast | Barbecued | Up to 480 |
| Beef | Fried at 200-230°C | 10-25 |
| Pork | Grilled | ~28.62 |
| Chicken | Pan-fried, oven-broiled, grilled/barbecued | 12 - 480 |
This table is interactive. You can sort and filter the data.
Historical Context of Research on Heterocyclic Amines
The investigation into carcinogenic compounds formed during cooking processes has a history dating back several decades. In 1939, the mutagenic activity of thermally processed meat was first noted. longdom.org However, it was in the late 1970s that significant interest in this area was reignited with the discovery by Professor Sugimura and his colleagues of potent mutagens on the surface of cooked meat and fish. nih.govnih.gov These mutagens were subsequently identified as heterocyclic amines (HCAs). nih.gov
This discovery led to the isolation and characterization of a new class of powerful foodborne mutagens and carcinogens. longdom.org The Ames test, a widely used method for assessing mutagenicity, revealed that many HCAs are extremely mutagenic. nih.gov To date, over 20 different HCAs have been identified in cooked protein-rich foods. meatscience.orgnih.gov The initial discoveries paved the way for extensive research into the mechanisms of HCA formation, their metabolic activation, and their role in carcinogenesis.
Overview of Carcinogenic Potential and Associated Tissue Sites
PhIP has demonstrated carcinogenic potential in various animal models, inducing tumors at multiple sites. wikipedia.orgnih.gov Research in rodents has shown that PhIP can cause adenocarcinomas of the small and large intestines in males and mammary adenocarcinomas in females. wikipedia.orgnih.gov In some studies, PhIP has also been linked to an increased incidence of lymphomas in mice. wikipedia.org
The carcinogenic effects of PhIP are attributed to its metabolic activation into reactive compounds that can bind to DNA, forming DNA adducts. nih.govnih.govoup.com These adducts can lead to genetic mutations and initiate the process of carcinogenesis. nutritionfacts.org PhIP-DNA adducts have been detected in various tissues in animal models, including the colon, pancreas, and mammary glands. nih.govoup.comresearchgate.net
In humans, there is growing evidence suggesting a link between PhIP exposure and cancer risk at several tissue sites. Epidemiological studies have associated high intake of well-done meat, and by extension PhIP, with an increased risk of colorectal, breast, and prostate cancer. wikipedia.orgnih.govnih.gov The mechanism for this tissue-specific carcinogenicity is thought to be related to differences in organ metabolism of PhIP and its potential to interact with hormone receptors, such as the estrogen receptor in breast tissue. nih.gov
Table 2: Tissues Affected by PhIP-Induced Carcinogenesis in Animal Models
| Animal Model | Tissue Site | Type of Cancer |
|---|---|---|
| Rats (Male) | Colon, Prostate | Adenocarcinoma |
| Rats (Female) | Mammary Gland | Adenocarcinoma |
| Mice | Lymphoid Cells | Lymphoma |
This table is interactive. You can sort and filter the data.
Structure
3D Structure of Parent
Properties
CAS No. |
271241-42-0 |
|---|---|
Molecular Formula |
C13H13ClN4 |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14;/h2-8H,1H3,(H2,14,15,16);1H |
InChI Key |
HXHJWFHXXVSWAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N.Cl |
Origin of Product |
United States |
Mechanisms of Phip.hcl Formation
Formation Pathways in Cooked Meats and Model Systems
The formation pathway of PhIP has been elucidated through studies using both cooked meat samples and controlled chemical model systems. The process involves several key steps. researchgate.netdigicomst.ie
The initial and crucial step is the Strecker degradation of the amino acid L-phenylalanine, which breaks it down to form phenylacetaldehyde (B1677652). researchgate.netnih.gov Concurrently, under high-temperature conditions, creatine (B1669601), a molecule found in muscle tissue, is cyclized into creatinine (B1669602). researchgate.net
The subsequent key reaction is an aldol (B89426) condensation between the newly formed phenylacetaldehyde and creatinine. digicomst.ienih.gov This reaction forms a critical intermediate product. digicomst.ie The final stages of PhIP formation are believed to involve the incorporation of ammonia (B1221849) and formaldehyde, which can be generated from the degradation of creatine or amino acids. digicomst.ienih.gov These molecules participate in a series of condensation and cyclization reactions with the intermediate, followed by an oxidation step to ultimately yield the stable PhIP molecule. digicomst.ie
Chemical Precursors and Reaction Conditions
The synthesis of PhIP is contingent on the presence of specific chemical precursors and exposure to particular reaction conditions.
Chemical Precursors: The primary precursors required for PhIP formation are:
Creatine or Creatinine: Naturally present in muscle meats, these molecules form part of the imidazole (B134444) ring of the PhIP structure. wikipedia.orgresearchgate.net
L-phenylalanine: This specific amino acid is the source of the phenyl group in PhIP. researchgate.netnih.gov Its degradation product, phenylacetaldehyde, is a direct reactant. nih.gov
Ammonia and Formaldehyde: These smaller molecules are now understood to be necessary reactants for the final ring-closure steps in the formation pathway. nih.gov
Reaction Conditions: The rate and yield of PhIP formation are highly sensitive to the following conditions:
Temperature: High temperatures are a critical factor. PhIP formation is negligible at lower cooking temperatures but increases significantly at temperatures above 150-180°C (302-356°F). nih.govacs.org Studies in model systems have shown that PhIP production can be greatest at temperatures around 220°C (428°F). nih.gov However, at extremely high temperatures (e.g., 240°C and above), PhIP can begin to degrade. nih.gov
Time: The duration of heating directly correlates with the amount of PhIP formed; longer cooking times generally lead to higher concentrations. wikipedia.orgnih.gov In one chemical model system, the highest PhIP yield was observed after 200 minutes of heating. nih.gov
pH: The pH of the reaction environment also influences the formation of HCAs, including PhIP. acs.org
The following table summarizes findings from a model system study on the influence of precursor concentrations and heating conditions on PhIP formation.
| Parameter | Condition for Maximum Yield |
|---|---|
| Heating Temperature | 220 °C |
| Heating Time | 200 min |
| Phenylalanine Concentration | 10 mmol/L |
| Creatinine Concentration | 20 mmol/L |
| Glucose Concentration | 20 mmol/L |
| Creatine Concentration | 20 mmol/L |
Factors Influencing PhIP.HCl Formation during Food Processing
Several factors during the handling and cooking of food can significantly impact the amount of PhIP that is formed.
Cooking Method: High-temperature, direct-heat cooking methods are most conducive to PhIP formation. Methods such as grilling, pan-frying, and broiling consistently produce higher levels of PhIP compared to lower-temperature, indirect-heat methods like boiling, steaming, or roasting. meatscience.orgorapiasia.com
Cooking Temperature and Doneness Level: As established, higher temperatures promote PhIP formation. nih.gov This directly relates to the "doneness" of meat. Well-done and very well-done meats, which reach higher internal and surface temperatures for longer periods, contain significantly more PhIP than rare or medium-rare meats. wikipedia.org
Meat Type and Composition: The amount of PhIP formed can vary by the type of meat. For instance, some studies have found very high concentrations in chicken, particularly when cooked at high temperatures. mdpi.com The fat content of the meat can also play a role; as fat and juices drip onto a heat source during grilling, they can combust, creating smoke and flare-ups that contribute to HCA formation on the surface of the meat. nih.govorapiasia.com
Additives and Marinades: The composition of marinades can influence PhIP formation. For example, some studies have shown that polyphenols found in various spices and plant extracts can inhibit the formation of PhIP. nih.gov
The table below provides a general overview of how different cooking methods affect the relative levels of HCA formation.
| Cooking Method | Relative HCA Levels |
|---|---|
| Grilling, Broiling, Pan-frying | High levels |
| Roasting, Baking | Low levels |
| Boiling, Deep fat-frying | Very low levels or non-detected |
Metabolic Activation and Biotransformation of Phip.hcl
Phase I Metabolism: Hydroxylation Pathways
Phase I metabolism of PhIP is characterized by hydroxylation at various positions on the molecule. These reactions are critical determinants of its fate, leading to either bioactivation and the formation of carcinogenic species or detoxification and subsequent elimination.
The principal pathway for the metabolic activation of PhIP is N-hydroxylation. nih.gov This reaction involves the oxidation of the exocyclic amino group (N2) to produce the proximate carcinogen, 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-hydroxy-PhIP or N2-OH-PhIP). ontosight.ainih.govnih.gov This conversion is a critical bioactivation step because N-hydroxy-PhIP is a more reactive molecule than its parent compound. ontosight.aioup.com Following its formation, N-hydroxy-PhIP can undergo further Phase II metabolism, such as O-acetylation or sulfation, to form highly reactive esters like N-acetoxy-PhIP. ontosight.aiwikipedia.org These ultimate carcinogens can then form covalent bonds with DNA, creating adducts that can lead to mutations and potentially initiate the process of carcinogenesis. ontosight.aiwikipedia.org
The hydroxylation of PhIP is catalyzed by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. oup.comnih.gov These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs and procarcinogens. oup.commdpi.com Several CYP isoforms are capable of metabolizing PhIP, with significant variations in their catalytic efficiency and the primary metabolites they produce.
In humans, cytochrome P450 1A2 (CYP1A2) is the predominant enzyme responsible for the metabolic activation of PhIP through N-hydroxylation. nih.govoup.comwikipedia.org It is one of the most abundant CYP enzymes in the human liver, accounting for approximately 13-15% of the total hepatic CYP content. mdpi.com In vitro studies using human recombinant enzymes have demonstrated that CYP1A2 catalyzes the formation of N-hydroxy-PhIP with high efficiency. nih.gov Although CYP1A2 also forms the detoxification product 4'-OH-PhIP, its highest catalytic activity (Vmax) is directed towards the formation of the carcinogenic N-hydroxy-PhIP metabolite. nih.gov The expression and activity of CYP1A2 can vary significantly among individuals due to genetic polymorphisms and environmental factors, which may contribute to differences in susceptibility to PhIP-induced carcinogenesis. wikipedia.orgresearchgate.net
| Metabolite | Apparent Km (μM) | Vmax (nmol/min/nmol P450) |
|---|---|---|
| N-hydroxy-PhIP | 79 | 90 |
| 4'-OH-PhIP | 43 | 1.5 |
While CYP1A2 is the primary activator of PhIP in the human liver, other P450 isoforms also contribute to its metabolism, particularly in extrahepatic tissues where CYP1A2 expression may be low. nih.govnih.gov Human CYP1A1 and CYP1B1 have been shown to effectively metabolize PhIP. nih.govnih.govoup.com CYP1A1, found mainly in extrahepatic tissues, exhibits a higher catalytic efficiency (Vmax/Km) for producing N-hydroxy-PhIP than CYP1A2, suggesting it may play a significant role in the metabolic activation of PhIP in tissues outside the liver. nih.govnih.gov CYP1B1, which is expressed in tissues such as the colon and breast, also metabolizes PhIP to both the activated N-hydroxy-PhIP and the detoxified 4'-OH-PhIP. nih.govnih.gov The contribution of the CYP2C subfamily to PhIP metabolism is less clearly defined in the existing literature compared to the CYP1 family isoforms. nih.govresearchgate.net
| Enzyme | Metabolite | Apparent Km (μM) | Vmax (nmol/min/nmol P450) | Source |
|---|---|---|---|---|
| CYP1A1 | N-hydroxy-PhIP | 5.1 | 16 | nih.gov |
| 4'-OH-PhIP | 8.2 | 7.8 | ||
| CYP1B1 | N-hydroxy-PhIP | 5.7 | 0.40 | nih.gov |
| 4'-OH-PhIP | 2.2 | 0.93 |
Significant interspecies differences exist in the expression and activity of CYP enzymes, which can lead to variations in PhIP metabolism between humans and preclinical animal models. core.ac.uklongdom.org For instance, studies using knockout mice lacking the Cyp1a2 gene (Cyp1a2(-/-)) showed substantially lower DNA adduct formation in the colon and mammary gland compared to wild-type mice, confirming the crucial role of this enzyme in PhIP activation in vivo in this species. oup.com However, the accuracy of extrapolating toxicological data from rodents to humans can be compromised by species-specific differences in CYP1A1 and CYP1A2 substrate specificity and activity. nih.gov The total microsomal P450 content can be two-fold higher in rats and three- to four-fold higher in monkeys compared to humans. core.ac.uk Such differences in the basal levels and inducibility of specific CYP isoforms, including CYP1A2, across species (e.g., humans, rats, dogs, monkeys) necessitate careful consideration when using animal models to predict human cancer risk from PhIP exposure. nih.govnih.gov
P450-Independent Hydroxylation Pathways
While the primary route for the metabolic activation of PhIP is N-hydroxylation catalyzed by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-PhIP (N²-OH-PhIP), the role of P450-independent hydroxylation pathways appears to be minimal and is not extensively documented in scientific literature. oup.comnih.gov The metabolic focus largely remains on P450-dependent bioactivation followed by Phase II conjugation. oup.comresearchgate.net Some studies suggest that peroxidases can mediate the activation of certain carcinogens, but specific data on P450-independent hydroxylation of PhIP remains limited. nih.gov
Phase II Metabolism: Conjugation Pathways
Conjugation pathways are a major component of PhIP metabolism, significantly influencing its detoxification and elimination. nih.govpharmaguideline.com These Phase II reactions involve the addition of endogenous molecules to PhIP or its metabolites, which generally increases their water solubility and facilitates excretion. drughunter.com
Glucuronidation of PhIP.HCl and its Metabolites
Glucuronidation, the covalent addition of a glucuronic acid moiety, is a major metabolic pathway for both PhIP and its primary metabolite, N-hydroxy-PhIP. nih.gov This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov
Several isoforms of the UGT family are involved in the glucuronidation of PhIP and its metabolites, exhibiting different efficiencies and substrate specificities.
UGT1A10 : Identified as a highly active enzyme in the glucuronidation of both PhIP and N-OH-PhIP. nih.gov It is an extra-hepatic enzyme found in the digestive tract. nih.gov Kinetic analyses have shown that UGT1A10 has a significantly higher rate of glucuronidation for these compounds compared to other UGT family members. nih.gov For instance, the activity level of UGT1A10 against N-OH-PhIP was found to be 9- and 22-fold higher than the next most active UGT, UGT1A1, at the N3 and N² positions, respectively. nih.gov A polymorphic variant, UGT1A10(139Lys), has been shown to have 2- to 16-fold lower activity compared to the wild-type isoform. nih.gov
UGT1A1 : This isoform also plays a significant role, particularly in the glucuronidation of N-OH-PhIP. oup.com It is considered the next most active UGT after UGT1A10 for this metabolite. nih.gov
UGT1A4 : Research indicates that UGT1A4 is most active in forming the PhIP-N3-glucuronide directly from the parent compound. oup.com
UGT1A9 : This isoform demonstrates the ability to form both PhIP-N²- and PhIP-N3-glucuronides at roughly equal rates. oup.com
UGT1A6 : Studies have shown that UGT1A6 exhibits no detectable glucuronidation activity towards PhIP or N-OH-PhIP. oup.comoup.com
| UGT Isoform | Substrate | Primary Glucuronide Formed | Relative Activity Notes |
|---|---|---|---|
| UGT1A10 | PhIP & N-OH-PhIP | N/A | Highest activity overall for both substrates. nih.gov |
| UGT1A1 | PhIP & N-OH-PhIP | PhIP-N²-glucuronide | Activity is ~50-fold faster for N²-glucuronide than N3-glucuronide. oup.com Second most active after UGT1A10 for N-OH-PhIP. nih.gov |
| UGT1A4 | PhIP | PhIP-N3-glucuronide | Most active in forming PhIP-N3-glucuronide. oup.com |
| UGT1A9 | PhIP | PhIP-N²- and -N3-glucuronide | Forms both N²- and N3-glucuronides at similar rates. oup.com |
| UGT1A6 | PhIP & N-OH-PhIP | None | No detectable activity observed. oup.comoup.com |
Glucuronidation of PhIP and its metabolites occurs at nitrogen atoms, forming N-glucuronides. nih.gov The specific site of conjugation can vary depending on the substrate and the UGT isoform involved.
Direct PhIP Glucuronidation : PhIP can be directly conjugated at two primary sites: the exocyclic amino group (N²) and the imidazole (B134444) ring nitrogen (N3). oup.com Human liver microsomes primarily form the PhIP-N3-glucuronide. johnshopkins.edu In contrast, studies with specific isoforms show UGT1A1 preferentially generates PhIP-N²-glucuronide, UGT1A4 favors PhIP-N3-glucuronide, and UGT1A9 produces both at similar rates. oup.com
N-hydroxy-PhIP Glucuronidation : The activated metabolite, N-hydroxy-PhIP, is also a substrate for glucuronidation, forming N-hydroxy-PhIP-N²-glucuronide and N-hydroxy-PhIP-N3-glucuronide. nih.gov The formation of N-OH-PhIP-N²-glucuronide is a major detoxification pathway observed in humans. oup.com
Some of these N-glucuronide conjugates are resistant to enzymatic hydrolysis by β-glucuronidase, a characteristic that can complicate their detection and analysis. nih.gov
Sulfation Pathways
Sulfation is another critical Phase II conjugation reaction involved in the metabolism of PhIP. nih.gov This process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. nih.gov Unlike glucuronidation, which is primarily a detoxification pathway for PhIP, sulfation of the N-hydroxy metabolite is a bioactivation step. oup.com
Cytosolic sulfotransferases (SULTs) are the enzymes responsible for catalyzing sulfation reactions. nih.gov In the context of PhIP metabolism, SULTs act on the N-hydroxy-PhIP intermediate.
Acetylation Pathways
Acetylation is a crucial Phase II metabolic reaction in the biotransformation of PhIP. Following an initial Phase I oxidation, typically N-hydroxylation, the resulting metabolite undergoes acetylation. This process is not a detoxification step but rather a critical bioactivation pathway that converts the N-hydroxy-PhIP intermediate into a highly reactive species.
The acetylation of the N-hydroxy metabolite of PhIP is catalyzed by arylamine N-acetyltransferases (NATs). researchgate.net Humans possess two distinct NAT isozymes, NAT1 and NAT2, which are encoded by different genes and exhibit different tissue expression patterns and substrate specificities. researchgate.netunige.ch Both NAT1 and NAT2 can catalyze the O-acetylation of N-hydroxy-PhIP, transferring an acetyl group from the cofactor acetyl coenzyme A (AcCoA) to the hydroxylamine (B1172632) moiety. nih.gov This reaction forms an unstable N-acetoxy-PhIP ester. This metabolite is highly reactive and can spontaneously break down to form a nitrenium ion, an electrophilic species that can covalently bind to DNA, forming adducts. wikipedia.org
While both enzymes are capable of this bioactivation step, studies suggest their relative contributions may differ. The metabolic activation of many N-hydroxy heterocyclic amine carcinogens is catalyzed to a greater extent by human NAT2 than NAT1. wikipedia.org In human hepatocytes, the O-acetylation of N-hydroxy-PhIP has been shown to be significantly dependent on the NAT2 acetylator genotype. nih.gov However, in tissues where NAT1 is predominantly expressed, it may play a more significant role. The catalytic efficiency of these enzymes can be influenced by genetic polymorphisms, which result in rapid, intermediate, and slow acetylator phenotypes within the human population. nih.gov These genetic variations in NAT1 and NAT2 can alter an individual's capacity to activate PhIP, thereby potentially influencing susceptibility to its effects. wikipedia.org
The table below summarizes the key characteristics of the two human N-acetyltransferase isozymes involved in PhIP metabolism.
| Feature | N-Acetyltransferase 1 (NAT1) | N-Acetyltransferase 2 (NAT2) |
| Primary Function | Catalyzes N-acetylation and O-acetylation | Catalyzes N-acetylation and O-acetylation |
| Role in PhIP Metabolism | O-acetylation of N-hydroxy-PhIP | O-acetylation of N-hydroxy-PhIP |
| Tissue Distribution | Ubiquitous; found in a wide range of tissues | Predominantly in the liver and intestine |
| Genetic Polymorphism | Yes, multiple alleles identified | Yes, numerous alleles leading to rapid, intermediate, and slow acetylator phenotypes |
| Substrate Specificity | Specific for substrates like p-aminobenzoic acid (PABA) | Specific for substrates like sulfamethazine (B1682506) and isoniazid |
Identification and Characterization of Novel this compound Metabolites
Beyond the well-established N-hydroxylation and subsequent O-acetylation pathway, comprehensive metabolic studies using advanced analytical techniques like high-resolution mass spectrometry have identified a broader spectrum of PhIP metabolites. acs.org These investigations reveal that PhIP undergoes extensive Phase I and Phase II biotransformation, leading to a variety of products.
A detailed investigation of PhIP metabolism in mice identified a total of 17 distinct metabolites in urine. acs.orgnih.gov This study characterized eight previously unreported metabolites, highlighting the complexity of PhIP's metabolic fate. The identified biotransformation pathways include:
Hydroxylation: In addition to N-hydroxylation at the exocyclic amino group (N²-hydroxy-PhIP), oxidation also occurs on the phenyl ring, primarily at the 4'-position (4'-OH-PhIP), and on the imidazo (B10784944) ring at the 5-position (5-OH-PhIP). nih.gov Dihydroxylated metabolites have also been detected. nih.gov
Glucuronidation: This is a major conjugation pathway for PhIP and its hydroxylated metabolites. oup.com Glucuronide conjugates have been identified at several positions, including the N²- and N3-positions of N-hydroxy-PhIP (N-hydroxy-PhIP-N²-glucuronide and N-hydroxy-PhIP-N³-glucuronide). nih.govoup.comnih.gov The parent compound can also be directly conjugated to form PhIP-N²-glucuronide. oup.com Glucuronidation is generally considered a detoxification pathway, facilitating excretion. nih.gov
Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs), is another detoxification route. The presence of 4'-PhIP-sulfate has been confirmed in human urine, indicating that sulfation of ring-hydroxylated metabolites occurs in humans. oup.com
N-methylation: This pathway has also been identified as a route for PhIP metabolism. nih.gov
The characterization of these novel metabolites provides a more complete map of the biotransformation of PhIP. The identification of numerous glucuronidated and sulfated conjugates underscores the importance of these Phase II reactions in the detoxification and clearance of PhIP and its various oxidized intermediates. nih.govoup.com
The following table lists some of the identified metabolites of PhIP, detailing their metabolic pathway and site of modification.
| Metabolite | Parent Moiety | Metabolic Pathway | Site of Modification |
| N²-hydroxy-PhIP | PhIP | Phase I: Oxidation | Exocyclic amino group (N²) |
| 4'-OH-PhIP | PhIP | Phase I: Oxidation | Phenyl ring (C4') |
| 5-OH-PhIP | PhIP | Phase I: Oxidation | Imidazo ring (C5) |
| N-hydroxy-PhIP-N²-glucuronide | N²-hydroxy-PhIP | Phase II: Glucuronidation | Exocyclic amino group (N²) |
| N-hydroxy-PhIP-N³-glucuronide | N²-hydroxy-PhIP | Phase II: Glucuronidation | Imidazo ring nitrogen (N3) |
| 4'-PhIP-sulfate | 4'-OH-PhIP | Phase II: Sulfation | Phenyl ring hydroxyl group |
| PhIP-N²-glucuronide | PhIP | Phase II: Glucuronidation | Exocyclic amino group (N²) |
Molecular Mechanisms of Genotoxicity Induced by Phip.hcl
DNA Damage Response and Repair Mechanisms
The presence of bulky PhIP-DNA adducts in the genome triggers a cellular DNA damage response (DDR). This complex signaling network aims to halt cell cycle progression to allow time for DNA repair or, if the damage is too extensive, to initiate programmed cell death (apoptosis).
A critical component of the DDR activated by PhIP-induced DNA damage is the p53 signaling pathway. nih.govnih.gov The tumor suppressor protein p53 is a transcription factor that plays a central role in maintaining genomic stability. nih.govresearchgate.netnih.gov Following PhIP treatment, an accumulation of p53 protein is observed in cells with functional p53. nih.gov This activation of p53 leads to the transcriptional upregulation of its downstream target genes, including the cyclin-dependent kinase inhibitor p21 (also known as WAF1 or Cip1). nih.govnih.gov The increased expression of p21 protein is a direct consequence of p53 activation in response to the DNA damage caused by PhIP. nih.govyoutube.com p21 then binds to and inhibits cyclin-dependent kinase (CDK) complexes, which are crucial for cell cycle progression, thereby inducing a cell cycle arrest, typically at the G1 and S phases. nih.govwikipedia.orgnih.gov This arrest provides a window for the cell to repair the PhIP-DNA adducts before replication, thus preventing the fixation of mutations. nih.govnih.gov
Data Tables
| Adduct Type | Chemical Name | Site of Adduction | Significance |
|---|---|---|---|
| Major | N-(deoxyguanosin-8-yl)-PhIP (C8-dG-PhIP) | C8 of Guanine (B1146940) | Most abundant adduct, key biomarker of PhIP-induced DNA damage. oup.com |
| Minor | N²-(deoxyguanosin-yl)-PhIP | N² of Guanine | More polar than C8 adduct, may contribute to mutagenicity. nih.gov |
| Minor | Spirobisguanidino-PhIP derivative | Guanine | A polar adduct identified through mass spectrometry. nih.gov |
| Minor | Ring-opened adduct | Guanine | A polar adduct suggesting further chemical reactions. nih.gov |
| Protein | Function | Response to PhIP-induced Damage |
|---|---|---|
| p53 | Tumor suppressor, transcription factor. | Accumulates and is activated, initiating the DNA damage response. nih.gov |
| p21 (WAF1/Cip1) | Cyclin-dependent kinase inhibitor. | Expression is increased by activated p53, leading to cell cycle arrest. nih.govnih.gov |
Impact on DNA Replication Fidelity and Dynamics
The genotoxicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) hydrochloride (PhIP.HCl) is significantly linked to its profound interference with the intricate machinery of DNA replication. Following metabolic activation, PhIP forms bulky covalent adducts with DNA, primarily at the C8-position of guanine, creating N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) lesions. researchgate.netnih.govnih.govoup.com These adducts physically distort the DNA helix, presenting formidable obstacles to the progression of the DNA replication machinery. nih.govresearchgate.net This interference triggers a cascade of cellular stress responses, compromises the stability of the replication fork, and can ultimately lead to the generation of DNA strand breaks. researchgate.netnih.govnih.gov
The presence of bulky dG-C8-PhIP adducts on the DNA template is a primary trigger of replication stress. nih.govnih.gov As the replisome encounters these lesions, the replicative DNA polymerases are often blocked and stall. researchgate.netnih.gov This stalling, however, does not always halt the entire fork; the MCM helicase may continue to unwind the DNA duplex, leading to the generation of extended regions of single-stranded DNA (ssDNA). nih.gov This uncoupling of helicase and polymerase activities is a hallmark of replication stress.
The cell's primary defense against the detrimental consequences of replication stress is the DNA damage response (DDR), with the ATR (Ataxia Telangiectasia and Rad3-related) kinase playing a central role. researchgate.netnih.govoup.com The exposed ssDNA is rapidly coated by Replication Protein A (RPA), which then serves as a platform to recruit and activate the ATR kinase. researchgate.netnih.gov Activated ATR phosphorylates a range of downstream targets, including the checkpoint kinase CHK1, to orchestrate a coordinated response. researchgate.netnih.govnih.gov This ATR-CHK1 signaling pathway is crucial for stabilizing the stalled replication forks, preventing their collapse, and facilitating their eventual restart. nih.gov
Experimental evidence demonstrates that PhIP treatment leads to a dose-dependent activation of the ATR-CHK1 pathway, phosphorylation of histone H2AX (forming γ-H2AX), and the formation of RPA foci, all of which are markers of replication stress. researchgate.netnih.govresearchgate.net Furthermore, DNA fiber assays have shown that PhIP exposure increases the frequency of stalled replication forks and significantly reduces the speed of ongoing forks. researchgate.netnih.govnih.gov Abrogation of the ATR signaling pathway in PhIP-treated cells exacerbates the genotoxic effects, leading to increased chromosomal aberrations and highlighting the critical role of ATR in maintaining genome integrity in the face of PhIP-induced DNA damage. researchgate.netnih.govoup.com
| Indicator | Observation upon PhIP Exposure | Cellular Consequence |
|---|---|---|
| dG-C8-PhIP Adduct Formation | Bulky lesions form on guanine bases. researchgate.netnih.gov | Blocks replicative DNA polymerases. nih.gov |
| Replication Fork Stalling | Increased frequency of stalled forks and reduced fork speed. researchgate.netnih.govnih.gov | Halts or slows DNA synthesis. |
| ATR-CHK1 Pathway Activation | Phosphorylation of ATR and CHK1. researchgate.netnih.govnih.gov | Initiates DNA damage response and stabilizes stalled forks. nih.gov |
| RPA and γ-H2AX Foci Formation | Accumulation of RPA on ssDNA and phosphorylation of H2AX. researchgate.netnih.gov | Marks sites of DNA damage and replication stress. researchgate.net |
While the ATR-dependent response is designed to protect and restart stalled replication forks, persistent or overwhelming replication stress can lead to the collapse of these structures, resulting in the formation of DNA strand breaks. nih.gov These breaks can be either single-strand breaks (SSBs) or the more cytotoxic double-strand breaks (DSBs). researchgate.net
The formation of DSBs is a severe consequence of PhIP-induced genotoxicity. nih.gov DSBs can arise when a replication fork collapses or when a fork encounters a pre-existing single-strand break. mdpi.com Studies using alkaline Comet assays have confirmed that PhIP treatment leads to a dose-dependent increase in DNA strand breaks. researchgate.netnih.gov The generation of these breaks triggers the activation of other apical DDR kinases, such as ATM (Ataxia Telangiectasia Mutated) and DNA-PKcs, which are primarily responsible for responding to DSBs. researchgate.netnih.gov Inhibition of the ATR pathway in the presence of PhIP-induced damage has been shown to strongly promote the formation of DSBs and subsequent activation of the ATM-CHK2 pathway. researchgate.netnih.govnih.gov This indicates that when the primary replication stress response pathway (ATR) is compromised, stalled forks are more likely to collapse into DSBs. researchgate.net These PhIP-induced DSBs are a major source of the chromosomal instability, including aberrations and rearrangements, observed in affected cells. researchgate.net
Adduct Removal and Repair Pathways
Cells possess sophisticated DNA repair mechanisms to counteract the genotoxic effects of agents like this compound by removing the dG-C8-PhIP adducts. The primary pathway responsible for excising bulky, helix-distorting lesions is Nucleotide Excision Repair (NER). Although direct studies on NER's role with PhIP are part of a broader understanding of bulky adduct repair, the structural nature of the dG-C8-PhIP adduct makes it a probable substrate for the NER machinery. nih.gov This pathway recognizes the distortion in the DNA backbone, excises a short oligonucleotide containing the lesion, and synthesizes a new, correct DNA strand. mdpi.com Evidence of adduct removal has been observed, with studies showing a significant reduction in total PhIP-DNA adduct levels within 24 hours of exposure, indicating the action of efficient repair processes. nih.gov
The DNA Mismatch Repair (MMR) system also plays a critical, albeit different, role in the cellular response to PhIP. nih.govresearchgate.net While MMR's primary function is to correct base-base mismatches and small insertions/deletions arising during replication, it also participates in the cellular response to certain types of DNA damage. nih.govseom.org In the context of PhIP, MMR deficiency has been shown to lead to a state of hypermutability. nih.govresearchgate.net Cells deficient in MMR proteins such as MSH2, MLH1, MSH6, or PMS2 exhibit a higher frequency of PhIP-induced mutations compared to MMR-proficient cells. nih.govresearchgate.net This suggests that the MMR system may recognize the PhIP adduct or the mispairing that occurs opposite the adduct during replication, and in its absence, the mutagenic potential of the lesion is enhanced. nih.gov
Mutational Spectra Induced by this compound
When PhIP-induced DNA adducts are not repaired before the cell undergoes DNA replication, they can lead to the insertion of incorrect nucleotides by DNA polymerases, a process known as translesion synthesis. This results in a characteristic pattern of mutations, or a "mutational signature," that provides clues to the mechanism of carcinogenesis.
Types of Mutations: Base Substitutions and Frameshifts
The mutational spectrum of PhIP is dominated by specific types of base substitutions and frameshift mutations. The most frequently observed mutation is the G:C→T:A transversion. nih.govnih.gov This occurs when DNA polymerase preferentially inserts an adenine (B156593) (A) opposite the dG-C8-PhIP adduct, which is then solidified as a T:A pair in the subsequent round of replication. In some experimental systems, G:C→T:A transversions can account for up to 75% of all induced base substitutions. nih.gov
In addition to base substitutions, PhIP is also known to induce frameshift mutations, particularly single-base deletions. nih.govnih.gov The most common frameshift is a -1 deletion, specifically the loss of a G:C base pair. nih.gov This type of mutation is particularly detrimental as it alters the reading frame of a gene, often leading to a premature stop codon and a non-functional protein product. Less frequently, larger deletions encompassing entire gene loci have also been reported. nih.gov
| Mutation Class | Specific Type | Frequency/Prevalence | Reference |
|---|---|---|---|
| Base Substitution | G:C→T:A Transversion | Most common; up to 75% of substitutions. | nih.gov, nih.gov |
| G:C→A:T Transition | Observed, but less frequent than transversions. | nih.gov | |
| Frameshift | -1 Deletion (G:C base pair) | Common frameshift mutation. | nih.gov |
| Large Deletions | Rare, but observed. | nih.gov |
Gene-Specific Mutagenesis (e.g., Apc gene, β-catenin gene)
The genotoxicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine hydrochloride (this compound) is not random; rather, it exhibits a degree of specificity, targeting particular genes that are crucial in the development of colorectal cancer. Key among these are the Adenomatous polyposis coli (Apc) gene and the β-catenin (Ctnnb1) gene, both of which are central components of the Wnt signaling pathway. This pathway is critical for maintaining cellular homeostasis in the intestinal epithelium, and its dysregulation is an early and pivotal event in colorectal tumorigenesis.
Research has demonstrated that PhIP preferentially induces mutations in the β-catenin gene. In a study utilizing humanized CYP1A mice, which metabolize PhIP in a manner that mimics human metabolism, PhIP exposure in conjunction with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis led to the development of colon tumors. nih.govnih.gov Whole exome sequencing of these tumors revealed that mutations in the β-catenin gene were the predominant genetic alterations. nih.govnih.gov Specifically, out of 42 tumors analyzed, 39 were found to harbor mutations in exon 3 of the Ctnnb1 gene, at either codon 32 or 34. nih.govnih.gov These mutations are significant because they are gain-of-function mutations that lead to the stabilization and accumulation of the β-catenin protein. medlineplus.gov This, in turn, results in the constitutive activation of the Wnt signaling pathway, promoting uncontrolled cell proliferation and driving the process of carcinogenesis. nih.govnih.gov The sequence context of these mutations suggests that PhIP targets the +3G in a TGGA motif of the Ctnnb1 gene. nih.govnih.gov
Interestingly, in the same study, no mutations were identified in the Apc gene, another critical tumor suppressor in the Wnt pathway. nih.govnih.gov This suggests that, in this model, PhIP-induced colon carcinogenesis is driven by the activation of β-catenin rather than the inactivation of Apc. nih.gov However, the genetic background of the cell, particularly the status of the Apc gene, appears to influence the susceptibility to PhIP's genotoxic effects. Studies on mouse intestinal cell lines have shown that cells with a heterozygous Apc mutation (ApcMin/+) are more susceptible to the genotoxic effects of PhIP compared to cells with a wild-type Apc gene (Apc+/+). nih.govnih.gov This increased susceptibility is evidenced by higher levels of PhIP-derived DNA adducts in the ApcMin/+ cells. nih.govnih.gov This indicates that while PhIP may not directly mutate the Apc gene, a pre-existing inactivation of one Apc allele can enhance the genotoxic potential of PhIP, potentially accelerating the tumorigenic process. nih.govnih.gov
The table below summarizes the findings on PhIP-induced mutations in the β-catenin gene from the study on humanized CYP1A mice.
| Gene | Mutation Location | Frequency of Tumors with Mutation | Total Tumors Analyzed | Percentage of Tumors with Mutation |
| β-catenin (Ctnnb1) | Codon 32 or 34 of Exon 3 | 39 | 42 | 92.86% |
Molecular Mechanisms of Carcinogenesis Mediated by Phip.hcl
Modulation of Cellular Signaling Pathways
PhIP.HCl, through the activity of its parent compound PhIP, can disrupt normal cellular communication by modulating key signaling pathways that control cell growth, proliferation, and differentiation. These alterations are crucial early events in the process of carcinogenesis.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of various cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The MAPK family includes key players like the extracellular signal-regulated kinases (ERKs), which are often activated by growth signals, and the p38 and Jun N-terminal kinase (JNK) pathways, which are typically responsive to cellular stress. nih.govkhanacademy.org
Research has demonstrated that PhIP can directly activate the MAPK pathway. nih.gov In a study using human mammary epithelial cells (MCF10A), exposure to PhIP led to the activation of the MAPK pathway, which was associated with increased cell proliferation. nih.gov The significance of this activation was highlighted by the observation that inhibition of the MAPK pathway markedly reduced the cell growth induced by PhIP. nih.gov This suggests that PhIP's ability to promote cell proliferation, a key step in tumor promotion, is at least partially mediated by its influence on MAPK signaling. The activation of ERK is generally associated with cell proliferation and growth, while p38 and JNK activation are more commonly linked to apoptosis and stress responses. nih.gov PhIP's carcinogenic potential may therefore stem from its ability to dysregulate the delicate balance within the MAPK network.
Table 1: this compound and MAPK Pathway Interaction
| Cellular Component | Observed Effect of PhIP Exposure | Consequence in Carcinogenesis |
|---|---|---|
| MAPK/ERK Pathway | Activation | Increased cell proliferation and growth nih.gov |
| p38/JNK Pathways | Implicated in stress-responsive signaling | Potential modulation of apoptosis and cellular stress response khanacademy.org |
This table is generated based on data from cited research articles.
Estrogen receptors (ERs) are ligand-activated transcription factors that play a pivotal role in the regulation of genes involved in numerous physiological processes. pnas.org There is significant evidence of crosstalk between estrogen signaling and pathways activated by xenobiotics like PhIP. PhIP's activity can be modulated by the aryl hydrocarbon receptor (AHR), which can, in turn, interact with estrogen signaling pathways. pnas.orgpnas.org This interaction is complex and can involve transcriptional interference, inhibitory crosstalk, and effects on estrogen metabolism. pnas.org
Studies have indicated that PhIP itself possesses estrogenic properties. At low concentrations, similar to levels of human exposure, PhIP has been shown to activate estrogenic signaling. nih.gov This activity can contribute to its carcinogenic effects, particularly in hormone-responsive tissues. The interaction between the AHR and ER signaling pathways can lead to either enhanced or inhibited estrogenic activity, depending on the cellular context. pnas.orgnih.gov For instance, some AHR agonists can induce anti-estrogenic effects by increasing the metabolism of estradiol (B170435) or decreasing ER levels, while others may potentiate xenoestrogen-induced responses. nih.gov The ability of PhIP to engage with these pathways provides another mechanism by which it can promote cell growth and contribute to tumor development.
Epigenetic Modifications in this compound-Induced Carcinogenesis
Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence. researchgate.net These modifications, including DNA methylation and histone modifications, are crucial for normal development but can lead to cancer when dysregulated. researchgate.netbioinformaticamente.com this compound can induce such epigenetic changes, leading to the silencing of tumor suppressor genes and aberrant activation of oncogenes.
DNA methylation is a key epigenetic mechanism that typically involves the addition of a methyl group to cytosine residues in CpG dinucleotides, often leading to gene silencing. researchgate.net In cancer, aberrant hypermethylation in the promoter regions of tumor suppressor genes is a common event, resulting in their inactivation. nih.gov
A significant target in PhIP-induced carcinogenesis is the Adenomatous Polyposis Coli (Apc) gene, a critical tumor suppressor. nih.gov Studies have shown that PhIP exposure can lead to the hypermethylation of the Apc gene promoter. nih.gov This epigenetic silencing of Apc is linked to carcinogenesis, particularly in the colon. nih.gov Inactivation of the Apc protein, which has roles in Wnt signaling, cell adhesion, and apoptosis, can enhance cell proliferation. nih.gov The hypermethylation of the Apc gene's regulatory sequences is believed to be involved in the progression of human colorectal cancer. youtube.com Research in mouse models has demonstrated that PhIP treatment can induce DNA hypermethylation in the CpG cluster within the Apc transcription initiation region in intestinal tumors. nih.gov
Table 2: APC Gene Methylation Status in Response to PhIP
| Condition | APC Gene Promoter Status | Associated Outcome |
|---|---|---|
| Normal Tissue | Unmethylated/Low Methylation | Normal gene function, tumor suppression youtube.com |
| PhIP-Induced Tumors | Hypermethylated | Gene inactivation, enhanced proliferation nih.gov |
| Colorectal Carcinoma | Heavily Methylated | Contributes to cancer progression youtube.com |
This table synthesizes findings from cited research on APC methylation.
Chromatin, the complex of DNA and histone proteins, can be dynamically modified to regulate gene accessibility and expression. Post-translational modifications (PTMs) of histone tails—such as acetylation, methylation, and phosphorylation—can alter chromatin structure. For example, histone acetylation generally loosens chromatin, making genes more accessible for transcription, while some forms of histone methylation are associated with gene silencing.
While direct studies detailing the specific histone PTMs induced by the chemical PhIP are limited, carcinogens are known to disrupt the enzymes that "write" and "erase" these epigenetic marks. Such disruptions lead to aberrant patterns of histone modifications, which can cause large-scale changes in gene expression that promote cancer. These changes can include the silencing of tumor suppressor genes or the activation of oncogenes by altering the accessibility of their promoters and enhancers to transcription factors. The interplay between different histone modifications creates a "histone code" that dictates the transcriptional state of a genomic region. A disruption of this code is a hallmark of cancer. Therefore, it is plausible that PhIP contributes to carcinogenesis by altering the activity of histone-modifying enzymes, leading to a pro-tumorigenic chromatin landscape and dysregulated gene expression.
Cellular Responses to this compound Exposure
Cells possess intricate networks to respond to DNA damage and cellular stress, often involving cell cycle arrest to allow for repair, or apoptosis to eliminate irreparably damaged cells. Exposure to genotoxic agents like PhIP triggers these cellular response pathways.
In human mammary epithelial cells, PhIP has been shown to induce a classic DNA damage response. nih.gov This includes the increased expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. nih.gov The induction of p21 leads to an arrest in the G1 phase of the cell cycle, a mechanism to halt cell proliferation in the face of DNA damage. nih.gov
Further studies have identified a suite of genes involved in the p53-dependent DNA damage response that are altered by PhIP treatment. nih.gov
Table 3: Gene Expression Changes in Response to PhIP Exposure
| Gene | Function | Change in Expression |
|---|---|---|
| p53 | Tumor suppressor, DNA damage sensor | Increased expression nih.gov |
| p21 (CDKN1A) | Cell cycle inhibitor | Increased expression nih.govnih.gov |
| Bax | Pro-apoptotic protein | Increased expression nih.gov |
| Btg2 | Anti-proliferative protein | Increased expression nih.gov |
| Ccng1 | Cyclin G1, cell cycle regulation | Increased expression nih.gov |
| Trp53inp1 | p53-inducible protein | Increased expression nih.gov |
| Igf1 | Growth factor | Decreased expression nih.gov |
| Ccnd1 | Cyclin D1, cell cycle progression | Decreased expression nih.gov |
This table summarizes PhIP-induced gene expression changes as reported in the literature.
These cellular responses highlight the dual nature of PhIP's carcinogenic mechanism. On one hand, it acts as a genotoxic agent that causes DNA damage and elicits a corresponding cellular stress response. nih.gov On the other hand, as discussed previously, it can simultaneously stimulate pro-proliferative signaling pathways like MAPK. nih.gov This combination of DNA-damaging and growth-promoting properties may provide a potent mechanism for the initiation and promotion of tumors, and could be a key determinant in the tissue-specific carcinogenicity of PhIP. nih.gov
Effects on Cell Proliferation and Cell Cycle Progression
The carcinogenic activity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) hydrochloride (this compound) is intricately linked to its ability to disrupt normal cell proliferation and cell cycle control. Research indicates that PhIP exerts a dual effect on cellular growth, which is dependent on the dose and cellular context. At genotoxic doses, PhIP has been shown to inhibit cell growth by activating DNA damage response pathways. nih.gov In human mammary epithelial cells, for instance, PhIP induces the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21(WAF1/CIP1). nih.gov The upregulation of p21 subsequently inhibits cyclin-CDK complexes, which are crucial for cell cycle progression, leading to an arrest at the G1 checkpoint. nih.govyoutube.com This G1 arrest provides the cell with time to repair the DNA damage induced by PhIP. youtube.com
Conversely, at lower concentrations, levels that may be closer to human exposure, PhIP can stimulate cell proliferation. nih.gov This proliferative effect has been observed even in estrogen receptor (ER)-negative cell lines and is linked to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Inhibition of the MAPK pathway has been shown to significantly reduce the PhIP-induced increase in cell growth, confirming its role in mediating the proliferative signal. nih.gov
Animal studies further highlight the importance of enhanced cell proliferation in PhIP-induced carcinogenesis. In a study on F344 rats, PhIP induced colon tumors in males but not in females. nih.gov This sex-specific difference in tumor incidence was correlated with an enhancement of cell proliferation in the colon of male rats, an effect not observed in females. nih.gov This suggests that, in addition to its ability to form DNA adducts, PhIP's capacity to drive cell proliferation is a critical contributing factor to the development of preneoplastic lesions, such as aberrant crypt foci (ACF), in the colon. nih.gov
Table 1: Effects of PhIP on Key Cell Cycle Regulatory Proteins
| Protein | Function | Effect of PhIP Exposure | Consequence |
|---|---|---|---|
| p53 | Tumor suppressor; activates DNA repair and cell cycle arrest. youtube.com | Expression induced by genotoxic doses. nih.gov | Activation of DNA damage response. |
| p21(WAF1/CIP1) | Cyclin-dependent kinase (CDK) inhibitor. youtube.com | Expression induced via p53. nih.gov | Inhibition of Cyclin-CDK complexes, leading to G1 arrest. |
| MAPK Pathway Components | Signal transduction pathway mediating cell proliferation. | Activated by low doses. nih.gov | Stimulation of cell growth and proliferation. |
| Cyclin D1 | Regulates G1/S phase transition. nih.gov | Down-regulation has been associated with G1 arrest in other models. nih.gov | PhIP-induced G1 arrest likely involves modulation of cyclins. |
Neoplastic Transformation Mechanisms
Neoplastic transformation is the process by which normal cells acquire the characteristics of cancerous cells. The mechanisms underlying this compound-mediated neoplastic transformation are multifactorial, involving a combination of its genotoxic and non-genotoxic properties. nih.govalliedacademies.org
A primary initiating event in PhIP-induced carcinogenesis is its metabolic activation into reactive intermediates that can bind to DNA, forming PhIP-DNA adducts. oup.comresearchgate.net These adducts, if not properly repaired, can lead to mutations in critical genes that regulate cell growth and differentiation, such as tumor suppressor genes and proto-oncogenes. alliedacademies.org For example, studies in rodent models have shown that PhIP can cause mutations in genes like Ctnnb1 (β-catenin) and Apc, which are key components of the Wnt signaling pathway and are frequently altered in human colon cancer. nih.govnih.gov
The process of transformation often follows a stepwise progression. In a model of PhIP/DSS (dextran sodium sulfate)-induced colon carcinogenesis, the development of tumors proceeds from the rapid destruction of the colon mucosa with severe inflammation to the appearance of low-grade dysplastic lesions, followed by high-grade dysplastic lesions, and ultimately, adenocarcinomas. nih.gov Molecular analysis revealed that mutations in the Ctnnb1 gene and the subsequent nuclear accumulation of its protein product, β-catenin, were present in high-grade dysplastic lesions but not in earlier stages, suggesting this is a crucial step in the progression to malignancy. nih.gov
Beyond direct DNA damage, PhIP's ability to stimulate cellular signaling pathways associated with cell proliferation and survival contributes significantly to the promotion and progression of neoplastic disease. nih.gov The activation of proliferative pathways, such as the MAPK pathway, provides a selective advantage to initiated cells, allowing them to expand clonally. nih.gov This combination of DNA-damaging (initiating) and growth-promoting (promoting) properties provides a potent mechanism for the tumorigenicity of PhIP. nih.gov
Table 2: Key Events in PhIP-Mediated Neoplastic Transformation
| Stage | Key Molecular/Cellular Event | Description |
|---|---|---|
| Initiation | Metabolic Activation & DNA Adduct Formation | PhIP is metabolized to reactive forms that bind to DNA, forming adducts which can lead to genetic mutations. oup.comresearchgate.net |
| Initiation | Gene Mutation | Mutations occur in critical genes such as Ctnnb1 (β-catenin) and Apc, disrupting normal cell growth control. nih.govnih.gov |
| Promotion | Enhanced Cell Proliferation | Activation of signaling pathways (e.g., MAPK) promotes the clonal expansion of initiated cells. nih.govnih.gov |
| Progression | Stepwise Histological Changes | Development from low-grade dysplasia to high-grade dysplasia and invasive adenocarcinoma. nih.gov |
| Progression | Accumulation of Genetic/Epigenetic Alterations | Further molecular changes drive the acquisition of malignant characteristics, including invasion and metastasis. alliedacademies.org |
Mechanistic Basis of Tissue Specificity in Carcinogenesis
The carcinogenic effects of this compound are not uniform throughout the body, instead showing a marked specificity for certain tissues, such as the prostate, colon, and mammary gland. nih.govoup.commdpi.com This tissue specificity is determined by a complex interplay of factors, primarily the local metabolic activation of PhIP, the presence of specific cellular receptors, and the local tissue environment. nih.govnih.gov
A critical determinant of tissue-specific carcinogenesis is the expression and activity of xenobiotic-metabolizing enzymes within a given tissue. nih.gov PhIP requires metabolic activation to become a carcinogen, a process catalyzed by cytochrome P450 (CYP) enzymes, particularly members of the CYP1A family, which convert PhIP to N-hydroxy-PhIP. oup.comresearchgate.net This intermediate is then further activated by O-esterification enzymes, such as N-acetyltransferases (NATs) and sulfotransferases (SULTs), to form highly reactive esters that bind to DNA. oup.com The differential expression of these enzymes across various tissues leads to varying levels of PhIP activation and, consequently, different susceptibilities to carcinogenesis. oup.comnih.gov For example, studies on human prostate tissue have shown that it is capable of metabolically activating PhIP, with the N-hydroxylation step appearing to be rate-limiting for the formation of DNA adducts. oup.com
Hormonal signaling pathways also play a crucial role in the tissue specificity of PhIP, particularly in hormone-responsive tissues like the prostate. The prostate's growth and function are regulated by the androgen receptor (AR). mdpi.comnih.gov While direct evidence for this compound interaction with AR signaling in carcinogenesis is still being elucidated, it is known that aberrant AR signaling is a primary driver of prostate cancer. mdpi.commdpi.com It is plausible that PhIP or its metabolites could modulate AR activity or that the hormonal environment of the prostate influences PhIP metabolism, thereby contributing to its specific carcinogenicity in this organ. PhIP is a known prostatic carcinogen in rodents, and its DNA-damaging effects have been demonstrated in human prostate cells. mdpi.com
Furthermore, the local tissue environment, including factors like chronic inflammation, can act as a promoter of carcinogenesis in tissues where PhIP has initiated DNA damage. nih.gov For example, in the colon, PhIP-induced mutations combined with inflammation promoted by agents like DSS create a synergistic effect that drives tumor development. nih.gov The combination of tissue-specific metabolic activation and the presence of local promoting factors provides a mechanistic basis for the organ-specific carcinogenic effects of PhIP. nih.gov
Table 3: Factors Contributing to PhIP's Tissue-Specific Carcinogenesis
| Factor | Mechanism | Relevance to Tissue Specificity |
|---|---|---|
| Metabolic Activation | Differential expression of CYP1A, NAT, and SULT enzymes in various tissues. oup.comnih.gov | Tissues with higher activating enzyme activity (e.g., prostate, colon) can produce more ultimate carcinogen, leading to higher levels of DNA adducts and increased cancer risk. oup.com |
| Hormonal Signaling | Interaction with hormone receptors like the Androgen Receptor (AR) in the prostate. mdpi.commdpi.com | The hormonal milieu and receptor status of a tissue can influence cell proliferation and susceptibility to PhIP's carcinogenic effects. |
| Local Tissue Environment | Presence of chronic inflammation or other promoting stimuli. nih.govnih.gov | Inflammation can promote the proliferation of cells initiated by PhIP, accelerating tumor development in specific organs like the colon. nih.gov |
| DNA Repair Capacity | Tissue-specific differences in the efficiency of DNA repair pathways. | Tissues with lower capacity to repair PhIP-DNA adducts may accumulate more mutations, increasing cancer susceptibility. |
Advanced Research Methodologies and Models in Phip.hcl Studies
In Vitro Experimental Models
In vitro models provide controlled environments to study the specific molecular and cellular effects of PhIP.HCl.
Mammalian cell lines are foundational tools in this compound research, offering insights into organ-specific toxicity and mechanisms of action.
HepG2 (Human Hepatocellular Carcinoma Cells): As the liver is a primary site of PhIP metabolism, the HepG2 cell line is extensively used. These cells retain many of the metabolic enzymes found in human hepatocytes, making them a relevant model for studying the metabolic activation of PhIP. Studies have utilized HepG2 cells to investigate the genotoxicity of this compound, often in combination with other toxins, to understand synergistic effects. For instance, research has explored the induction of DNA damage and the upregulation of DNA-damage response genes in HepG2 cells exposed to environmental toxins, providing a framework for assessing this compound's genotoxic potential. mdpi.com HepG2 cells have also been employed in 3D spheroid cultures to test for chromosomal aberrations, with findings indicating a higher sensitivity in the 3D model for detecting the genotoxicity of compounds like PhIP. nih.gov
MCF10A (Non-tumorigenic Human Breast Epithelial Cells): Given the association between PhIP exposure and breast cancer risk, the MCF10A cell line is an invaluable model. These cells are immortalized but not transformed, allowing researchers to study the initial events of carcinogenesis. Research has shown that PhIP can induce proliferation in MCF10A cells, suggesting a role in the early stages of breast cancer development. researchgate.net The transformation of MCF10A cells into a malignant phenotype has been studied using various carcinogens, providing a basis for understanding how this compound might contribute to breast carcinogenesis. nih.govscispace.comresearchgate.net
Caco-2 (Human Colorectal Adenocarcinoma Cells): Caco-2 cells are a widely accepted model for the intestinal epithelial barrier. nih.gov They spontaneously differentiate into a polarized monolayer of cells with many characteristics of absorptive enterocytes. nih.gov This makes them suitable for studying the absorption and metabolism of ingested compounds like this compound. sigmaaldrich.comsigmaaldrich.com While Caco-2 cells have limited expression of some cytochrome P450 enzymes, they are useful for assessing the intestinal permeability and potential metabolism of this compound and its metabolites. sigmaaldrich.comsigmaaldrich.com
Organoids, three-dimensional structures derived from stem cells that mimic the architecture and function of organs, represent a significant advancement in toxicology and cancer research. nih.govfrontiersin.org These models can bridge the gap between traditional cell cultures and in vivo systems. frontiersin.org While specific studies on this compound using organoids are emerging, the technology holds immense promise. For example, mouse normal tissue-derived organoids have been used to create an in vitro carcinogenesis model, where treatment with genotoxic carcinogens led to tumor formation after transplantation into nude mice. researchgate.netresearchgate.net This approach could be directly applied to study the carcinogenic potential of this compound in a more physiologically relevant context. Human organoids, in particular, offer the advantage of modeling human-specific responses to carcinogens. nih.gov
To understand the metabolic activation of this compound, which is a prerequisite for its carcinogenicity, researchers utilize subcellular fractions and isolated cells that are rich in metabolic enzymes.
Microsomes: These are vesicles formed from the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450s (CYPs). nih.gov Human liver microsomes (HLM) are a standard tool to study the CYP-mediated metabolism of xenobiotics. nih.gov They are used to identify the specific CYPs involved in the N-hydroxylation of PhIP, a critical activation step.
S9 Fractions: The S9 fraction is a supernatant from a low-speed centrifugation of a tissue homogenate and contains both microsomal and cytosolic enzymes. nih.govresearchgate.net This allows for the investigation of both Phase I and Phase II metabolic reactions. nih.govresearchgate.net The S9 fraction is often used in mutagenicity assays (e.g., the Ames test) to provide the metabolic activation necessary to convert pro-carcinogens like PhIP into their mutagenic forms. The S9 mix can provide a more complete metabolic profile compared to microsomes alone as it includes enzymes like sulfotransferases and N-acetyltransferases which are involved in the further activation and detoxification of PhIP metabolites. mdpi.com
Isolated Hepatocytes: Primary hepatocytes offer a more complete and physiologically relevant in vitro system as they contain a full complement of metabolic enzymes and cofactors within an intact cellular environment. nih.govresearchgate.net They are considered the gold standard for many in vitro metabolism studies, although their availability and short lifespan in culture can be limiting.
Comparison of In Vitro Models for this compound Research
| Model | Key Features | Primary Application in this compound Research | Limitations |
|---|---|---|---|
| HepG2 Cells | Human liver origin, metabolically active | Metabolism, genotoxicity, cytotoxicity | Cancer cell line, may not fully represent normal hepatocyte physiology |
| MCF10A Cells | Non-tumorigenic human breast epithelial cells | Carcinogenesis, cellular transformation, proliferation studies | Requires specific culture conditions to maintain non-transformed state |
| Caco-2 Cells | Human colon origin, forms polarized monolayer | Absorption, intestinal metabolism, permeability | Limited Phase I metabolic capacity compared to liver cells |
| Organoids | 3D structure, mimics organ architecture and function | Genotoxicity, carcinogenesis modeling in a physiological context | Technically demanding, more research needed specifically for this compound |
| Microsomes | Enriched in Phase I enzymes (CYPs) | Metabolic activation (N-hydroxylation) studies | Lacks Phase II enzymes and cellular context |
| S9 Fractions | Contains both Phase I and Phase II enzymes | Metabolic activation in mutagenicity assays, broader metabolic profiling | Lacks intact cellular structures and transport processes |
| Isolated Hepatocytes | Intact cells with a full complement of metabolic enzymes | Comprehensive metabolism and toxicity studies | Limited availability, short-term culture, donor variability |
In Vivo Animal Models for Mechanistic Investigations
In vivo models are indispensable for studying the systemic effects of this compound and its role in carcinogenesis in a whole-organism context.
F344 Rats: The Fischer 344 rat is a widely used inbred strain in toxicology and cancer research. Studies have demonstrated that administration of PhIP to F344 rats induces tumors in various organs, including the mammary gland, prostate, and colon. nih.govnih.gov These models are instrumental in identifying target organs for PhIP-induced carcinogenesis and for testing the efficacy of chemopreventive agents. nih.govnih.gov For example, research in F344 rats has shown that dietary interventions can significantly reduce the incidence of PhIP-induced tumors. nih.gov
Gpt Delta Mice: These transgenic mice are designed for in vivo mutagenicity assays. nih.gov They carry the gpt (xanthine-guanine phosphoribosyltransferase) gene as a reporter for detecting point mutations and deletions. nih.gov Studies using gpt delta mice have examined the organ-specific mutagenicity of PhIP. nih.gov Research has shown that the highest mutant frequencies after PhIP exposure are observed in the colon, which correlates with it being a target organ for PhIP-induced cancer. nih.gov This model is valuable for linking the mutagenic activity of PhIP to its carcinogenic potential in specific tissues. nih.govnih.gov
Genetically engineered mouse models, including knockout and humanized mice, have been pivotal in dissecting the in vivo functions of specific enzymes in this compound metabolism. arizona.edunih.govresearchgate.net
CYP Knockout Mice: By deleting specific cytochrome P450 genes, researchers can determine the contribution of individual enzymes to the bioactivation of PhIP. For instance, studies with Cyp1a2-null mice have investigated the role of this enzyme in PhIP-induced tumorigenesis. nih.gov
Humanized Mice: These models express human genes in place of their mouse counterparts. A CYP1A-humanized mouse model, expressing human CYP1A1 and CYP1A2, has been used to study PhIP-induced colon tumorigenesis. nih.gov The results from such studies suggest that human CYP1A enzymes may have a greater potential to contribute to dietary carcinogen-induced colon cancer in humans compared to the mouse enzymes. nih.gov These models are crucial for extrapolating findings from animal studies to human health risk assessment. arizona.edunih.govresearchgate.net
Overview of In Vivo Models in this compound Research
| Model | Type | Key Characteristics | Application in this compound Studies | Key Findings |
|---|---|---|---|---|
| F344 Rat | Inbred Rodent | Well-characterized, susceptible to chemical carcinogens | Carcinogenesis bioassays, chemoprevention studies | PhIP induces tumors in mammary gland, prostate, and colon. nih.govnih.gov |
| Gpt Delta Mouse | Transgenic Rodent | Reporter gene for in vivo mutation detection | Assessing organ-specific mutagenicity of PhIP | Highest PhIP-induced mutation frequencies in the colon. nih.gov |
| CYP1A2 Knockout Mouse | Genetically Modified | Lacks the Cyp1a2 gene | Investigating the role of CYP1A2 in PhIP bioactivation and tumorigenesis | Helps delineate the specific metabolic pathways involved in PhIP carcinogenesis. nih.gov |
| CYP1A Humanized Mouse | Genetically Modified | Expresses human CYP1A1 and CYP1A2 genes | Modeling human-like metabolism and susceptibility to PhIP | Suggests a significant role for human CYP1A enzymes in PhIP-induced colon cancer. nih.gov |
Genetically Modified Animal Models for Unraveling Metabolic Roles
Cyp1a2-Null and CYP1A2-Humanized Mice
Genetically engineered mouse models have been instrumental in elucidating the role of specific enzymes in the metabolic activation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). The Cyp1a2-null mouse, which lacks the murine Cyp1a2 gene, has been a critical tool. Studies using these mice have revealed that while CYP1A2 is a primary enzyme for the N²-hydroxylation of PhIP—the initial activation step—other pathways contribute to its carcinogenicity. nih.gov For instance, in a neonatal bioassay, Cyp1a2-null mice exhibited higher incidences of hepatocellular adenomas compared to their wild-type counterparts, suggesting that in the absence of CYP1A2, other enzymes or pathways are responsible for PhIP's carcinogenic effects in the liver. nih.gov Furthermore, PhIP-DNA adducts are still detectable in tissues like the mammary gland and colon of Cyp1a2-null mice, indicating CYP1A2-independent activation pathways. nih.gov Interestingly, the incidence of lymphoma was found to be higher in female Cyp1a2-null mice at lower doses of PhIP, while lung tumor incidence showed inconsistent variations across sexes and genotypes, suggesting a complex role for CYP1A2 that may even be protective in some contexts. nih.gov
To better extrapolate findings to human health, CYP1A2-humanized mice have been developed. These models express the human CYP1A2 gene, often in a Cyp1a2-null background. nih.gov Research has shown that human CYP1A2 is more efficient at activating PhIP into its proximate carcinogen compared to the mouse ortholog. researchgate.net This is highlighted by the fact that PhIP induces prostate tumors in CYP1A-humanized mice but not in wild-type mice, underscoring the critical role of the human enzyme in PhIP-induced prostate carcinogenesis. researchgate.net These humanized models provide a more relevant system for studying the specific risks PhIP poses to humans and for evaluating potential preventative strategies. nih.govresearchgate.net
Table 1: Tumor Incidence in Cyp1a2-Null vs. Wild-Type Mice Treated with PhIP
| Tumor Type | Genotype | Sex | Finding |
|---|---|---|---|
| Hepatocellular Adenoma | Cyp1a2-null | Male & Female | Higher incidence compared to wild-type. nih.gov |
| Lymphoma | Cyp1a2-null | Female | Higher incidence at low PhIP doses compared to wild-type. nih.gov |
| Lung Adenoma/Adenocarcinoma | Cyp1a2-null | Male & Female | Inconsistent differences compared to wild-type. nih.gov |
Human Sulfotransferase Transgenic Mice (hSULT)
The role of sulfotransferase enzymes in the bioactivation of PhIP has been investigated using transgenic mice expressing human sulfotransferases (hSULT). Specifically, mouse models expressing human SULT1A1 and SULT1A2 have been developed. researchgate.net Following exposure to PhIP, these hSULT mice show significantly higher levels of PhIP-DNA adducts compared to wild-type mice. researchgate.net This suggests that human SULT enzymes play a crucial role in the further activation of the N-hydroxylated PhIP metabolite to a reactive sulfuric acid ester that readily forms DNA adducts. nih.gov
A notable finding is the tissue-specific difference in adduct formation between hSULT and wild-type mice. In wild-type mice, the liver is among the least affected organs in terms of PhIP-DNA adducts. However, in hSULT mice, the liver becomes the most affected organ, with adduct levels up to 14-fold higher than in their wild-type counterparts. researchgate.net This dramatic increase highlights the efficiency of human SULT1A1/1A2 in bioactivating PhIP in the liver. researchgate.netnih.gov Studies have also shown that the knockout of the murine Sult1a1 gene did not affect PhIP adduct formation, whereas the presence of the human SULT1A1/2 transgene strongly enhanced it, pointing to significant differences in substrate specificity between the human and mouse enzymes. nih.gov
Table 2: PhIP-DNA Adduct Levels in hSULT vs. Wild-Type (wt) Mice
| Tissue | Mouse Strain | Relative Adduct Level Change |
|---|---|---|
| Liver | hSULT | Up to 14-fold higher than wt. researchgate.net |
| Various Tissues | hSULT | Significantly higher than wt. researchgate.net |
| Liver | Sult1a1-knockout | No significant change compared to wt. nih.gov |
| Liver, Gut, Kidney | Sult1d1-knockout | Reduced by 28-67%. nih.gov |
Advanced Analytical Techniques for this compound and its Metabolites/Adducts
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolite and Adduct Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS) and its more advanced version, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are powerful techniques for the selective and reproducible quantification of PhIP and its metabolites. researchgate.netresearchgate.net These methods offer high sensitivity and specificity, allowing for the precise measurement of various compounds in complex biological matrices like plasma, urine, and tissue digests. researchgate.netacs.org
In PhIP research, UPLC-MS/MS has been employed to quantify specific DNA adducts, such as C8-(2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-N(2)-yl)-2'-deoxyguanosine (C8-PhIP-dG). researchgate.net This is often achieved using an isotope dilution method, where a stable isotope-labeled internal standard (e.g., [¹⁵N₅, ¹³C₁₀]C8-PhIP-dG) is added to the sample, enabling highly accurate quantification. researchgate.net The separation is typically performed on a C18 column, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov This methodology has been crucial in comparing DNA adduct levels in different mouse models, such as the hSULT mice, providing concrete data on how genetic differences affect PhIP metabolism and genotoxicity. researchgate.net
Accelerator Mass Spectrometry (AMS) for Trace Level Detection and Metabolic Fate
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique capable of detecting isotopes at attomole (10⁻¹⁸ mol) levels. nih.govresearchgate.net This ultra-high sensitivity makes it ideal for studying the pharmacokinetics and metabolic fate of PhIP at environmentally and physiologically relevant doses. nih.gov By using ¹⁴C-labeled PhIP ([¹⁴C]PhIP), researchers can trace the distribution and metabolism of the compound with unparalleled precision, even after administering nanoCurie doses that are thousands of times lower than those used in traditional radiotracer studies. doi.orgresearchgate.net
AMS has been instrumental in quantifying trace levels of PhIP-DNA adducts in various tissues. nih.gov For example, it has been used to detect PhIP-DNA adducts in the lungs of mice, demonstrating the role of specific enzymes like CYP1A1 in local metabolic activation. nih.gov The combination of High-Performance Liquid Chromatography (HPLC) with AMS allows for the generation of detailed metabolite profiles from minuscule amounts of biological samples, such as plasma or tissue extracts. nih.govberkeley.edu This enables the study of how PhIP is absorbed, distributed, metabolized, and excreted over extended periods, providing a comprehensive picture of its toxicological profile at low exposure levels. berkeley.edu
³²P-Postlabeling for DNA Adduct Detection
The ³²P-postlabeling assay is an ultrasensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides from microgram quantities of DNA. nih.govnih.gov This technique has been widely applied in the study of genotoxic compounds like PhIP. wisnerbaum.com The method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of adducts. These adducts are then radiolabeled by transferring a ³²P-phosphate from [γ-³²P]ATP using T4 polynucleotide kinase. nih.govnih.gov The labeled adducts are subsequently separated by chromatography (often thin-layer chromatography or HPLC) and quantified by their radioactive decay. nih.gov
The high sensitivity of the ³²P-postlabeling assay makes it particularly useful for detecting DNA damage after exposure to low levels of carcinogens and for monitoring human exposure to environmental genotoxins. nih.govwisnerbaum.com It is a versatile technique that can be applied to a wide range of chemical adducts without prior knowledge of their specific structure, making it valuable for screening for the genotoxic effects of complex mixtures. wisnerbaum.com This method has been fundamental in establishing the DNA-damaging potential of PhIP and its metabolites in various experimental settings. youtube.com
High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, isolation, and analysis of PhIP and its related compounds. sigmaaldrich.comhplc.eu It is frequently used in both analytical and preparative scales. nih.govresearchgate.net In analytical applications, reversed-phase HPLC is commonly employed to separate PhIP from its various metabolites in biological samples. hplc.eu This separation is typically achieved using a C18 column with a mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com
On a preparative scale, HPLC is used to isolate sufficient quantities of PhIP metabolites for further structural characterization by techniques like NMR and mass spectrometry. nih.govresearchgate.net HPLC can be coupled with various detectors, most commonly UV detectors, to monitor the separation process. nih.gov The versatility of HPLC allows for different modes of separation based on properties like hydrophobicity (reversed-phase), charge (ion-exchange), and size (size-exclusion), making it an indispensable tool for purifying PhIP and its derivatives from complex mixtures for detailed toxicological studies. nih.gov
Table 3: Overview of Advanced Analytical Techniques in this compound Research
| Technique | Principle | Key Application in this compound Studies | Sensitivity/Features |
|---|---|---|---|
| LC-MS/UPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. nih.govnih.gov | Quantification of PhIP metabolites and specific DNA adducts (e.g., C8-PhIP-dG) in biological samples. researchgate.netmdpi.com | High selectivity and sensitivity; enables accurate quantification via isotope dilution. researchgate.netnih.gov |
| Accelerator Mass Spectrometry (AMS) | Ultra-sensitive detection of rare, long-lived isotopes by accelerating ions to high energies. doi.orgresearchgate.net | Tracing the metabolic fate and quantifying DNA adducts of ¹⁴C-labeled PhIP at very low, human-relevant doses. nih.govberkeley.edu | Attomole (10⁻¹⁸ mol) sensitivity, up to 10⁶ times more sensitive than decay counting. nih.gov |
| ³²P-Postlabeling | Enzymatic digestion of DNA and subsequent radiolabeling of adducted nucleotides with ³²P. nih.gov | Ultrasensitive detection and quantification of a broad range of PhIP-DNA adducts. wisnerbaum.com | Detects 1 adduct per 10⁹-10¹⁰ nucleotides from small DNA samples. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential interactions with a stationary and mobile phase. sigmaaldrich.com | Isolation and purification of PhIP and its metabolites for analysis and further characterization. nih.govnih.gov | Versatile with multiple separation modes (reversed-phase, ion-exchange, etc.). nih.gov |
Western Blotting for Protein Expression Analysis
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex biological sample. In the context of this compound research, this methodology is crucial for understanding the cellular responses to PhIP exposure by analyzing changes in protein expression levels.
The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane (typically nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein. Detection is often achieved using a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction, allowing for visualization and quantification.
Studies utilizing Western blotting have provided significant insights into the mechanisms of PhIP-induced cellular stress and damage. For example, research has shown that exposure to PhIP can lead to the increased expression of key proteins involved in the DNA damage response. Specifically, PhIP treatment in human mammary epithelial cells has been shown to induce the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. researchgate.netresearchgate.netnih.gov This upregulation is a classic cellular response to genotoxic stress, indicating that the cell is attempting to halt the cell cycle to repair DNA damage. Furthermore, PhIP has been observed to affect cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, with decreased activation of ERK1/2, a key component of this pathway, noted after PhIP treatment. researchgate.netresearchgate.netnih.govnih.gov
Table 1: Proteins with Altered Expression Following PhIP Exposure Identified by Western Blotting
| Protein | Function | Observed Change | Cellular Pathway | Reference |
|---|---|---|---|---|
| p53 | Tumor suppressor, transcription factor | Increased expression | DNA Damage Response, Apoptosis, Cell Cycle Control | researchgate.netresearchgate.netnih.gov |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor | Increased expression | Cell Cycle Arrest (G1) | researchgate.netresearchgate.netnih.govnih.gov |
| Phospho-p44/42 MAPK (Erk1/2) | Signal transduction, cell proliferation/survival | Decreased phosphorylation (inactivation) | MAPK/ERK Signaling | researchgate.net |
Immunohistochemistry (IHC) for Tissue Adduct Localization
Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of specific antigens (such as PhIP-DNA adducts) within the context of intact tissue sections. This method is indispensable for identifying the specific cells and tissue compartments that are targeted by PhIP, providing crucial information on its organotropism.
The IHC process involves the use of antibodies that specifically recognize and bind to the PhIP-DNA adducts. Following the application of a primary antibody, a secondary antibody conjugated to an enzyme or a fluorescent dye is used for detection. This allows for the precise localization of adducts at a cellular and subcellular level.
Research using polyclonal antibodies raised against PhIP-DNA adducts has successfully demonstrated their distribution in various tissues of laboratory animals. Following administration of PhIP to rats, dose-dependent positive nuclear staining for adducts has been observed in a wide array of organs, including key target sites like the colon, prostate, and mammary gland. nih.govresearchgate.net Interestingly, adduct formation is not always correlated with tumor response, as adducts are also found in non-target organs. nih.gov For instance, strong staining has been noted in the heart, lung, pancreas, and kidney, while hepatocytes in the liver (a non-target organ for PhIP-induced tumors in these models) show a notable lack of staining. nih.govresearchgate.netnih.govresearchgate.net
Studies have also applied this technique to human tissues. In xenograft models, where normal human prostate tissues were transplanted into immunodeficient mice, administration of PhIP resulted in positive staining for PhIP-DNA adducts in the majority of both epithelial and stromal cells. scispace.comresearchgate.net These findings suggest that human prostate tissue is susceptible to DNA damage from PhIP. scispace.comresearchgate.net
Table 2: Tissue and Cellular Localization of PhIP-DNA Adducts by Immunohistochemistry (IHC) in Rat Models
| Organ | Cell Type / Region with Positive Staining | Key Finding | Reference |
|---|---|---|---|
| Colon | Epithelial cells | Target organ for carcinogenesis shows adduct formation. | nih.gov |
| Prostate | Ventral prostate gland epithelium | Target organ for carcinogenesis shows adduct formation. | nih.govresearchgate.net |
| Mammary Gland | Alveolar and lactiferous epithelial cells | Target organ for carcinogenesis shows adduct formation. | nih.govresearchgate.net |
| Liver | Bile duct, sinusoidal endothelial cells (Hepatocytes negative) | Demonstrates cell-type specific adduct formation within an organ. | researchgate.net |
| Kidney | Distal tubule, glomerulus | Adducts found in non-target organs. | researchgate.net |
| Heart & Lung | General positive staining | Widespread distribution of adducts. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical chemistry technique used to determine the content and purity of a sample as well as its molecular structure. For PhIP research, NMR is the definitive method for elucidating the precise three-dimensional structure of the adducts formed between PhIP metabolites and DNA.
This technique exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can detect the specific resonant frequencies of nuclei, which are sensitive to their local chemical environment. Through various one- and two-dimensional NMR experiments, scientists can piece together the connectivity of atoms and the spatial arrangement of the molecule.
NMR has been instrumental in characterizing the major DNA adduct of PhIP, N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP). nih.govfigshare.com Structural studies on synthetic DNA oligonucleotides containing a site-specific dG-C8-PhIP adduct have revealed detailed conformational information. researchgate.net These studies show that the PhIP molecule causes a significant distortion of the DNA double helix. The dominant conformation involves the bulky PhIP moiety intercalating into the DNA helix, displacing the modified guanine (B1146940) base and causing a significant bend in the DNA structure. researchgate.net NMR data, including proton and carbon chemical shifts, provide the specific atomic-level details that define this structure. researchgate.net
Table 3: Selected NMR Structural Features of the dG-C8-PhIP Adduct in a DNA Duplex
| Structural Feature | NMR-Derived Observation | Reference |
|---|---|---|
| Conformation | Exists in equilibrium between two states: a major base-displaced intercalated form (~90%) and a minor externally bound form. | researchgate.net |
| PhIP Moiety Position | In the major conformer, the PhIP molecule is inserted into the DNA helix. | researchgate.net |
| Modified Guanine | The guanine base to which PhIP is attached is displaced from the helix. | researchgate.net |
| DNA Helix | The adduct induces a significant bend in the DNA double helix. | researchgate.net |
Methodologies for Exposure Assessment (Mechanistic Focus)
Biomarkers of Internal Exposure (e.g., DNA Adducts, Protein Adducts in Biological Fluids)
Biomarkers of internal exposure are critical for assessing the amount of a compound that has entered the body and reached target tissues, often referred to as the biologically effective dose. For PhIP, several types of biomarkers are utilized, each with distinct characteristics and windows of exposure.
DNA Adducts: As the primary lesion leading to mutation, PhIP-DNA adducts are considered a direct biomarker of genotoxic exposure. However, their utility in biomonitoring can be limited by the efficiency of cellular DNA repair mechanisms, which actively remove them. This means that levels in accessible samples like blood cells may not fully reflect the adduct burden in less accessible target tissues and can decline relatively quickly.
Protein Adducts: Adducts formed with abundant, long-lived proteins in blood, such as hemoglobin (Hb) and serum albumin (SA), offer a more stable and integrated measure of exposure. thermofisher.comnih.gov Unlike DNA adducts, protein adducts are not repaired and accumulate over the lifespan of the protein (the half-life of albumin is ~21 days; the lifespan of hemoglobin in red blood cells is ~120 days). thermofisher.com Studies have shown that PhIP-albumin and PhIP-hemoglobin adducts can be detected in humans, with levels being significantly higher in meat-eaters compared to vegetarians, confirming their utility as biomarkers of dietary exposure. nih.goviarc.friarc.fr
PhIP in Hair: The measurement of the parent compound, PhIP, in hair has emerged as a promising non-invasive biomarker for long-term exposure. nih.govoup.comnih.gov PhIP becomes incorporated into the hair shaft during formation and is stable over time, providing an integrated measure of exposure over weeks to months, depending on the length of the hair sample. mdpi.comresearchgate.net Research has demonstrated a strong dose-dependent relationship between PhIP intake from cooked meat and the concentration of PhIP in hair. oup.comnih.gov
Table 4: Comparison of PhIP Biomarkers of Internal Exposure
| Biomarker | Biological Matrix | Window of Exposure | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| DNA Adducts | Tissue biopsies, Blood cells | Short-term (hours to days) | Direct measure of genotoxic lesion. | Subject to DNA repair; invasive sampling for tissues. | nih.gov |
| Serum Albumin Adducts | Blood (serum/plasma) | Medium-term (~3 weeks) | Integrates exposure over weeks; less invasive than biopsy. | Represents an indirect measure of DNA damage. | nih.govnih.goviarc.fr |
| Hemoglobin Adducts | Blood (red blood cells) | Long-term (~4 months) | Integrates exposure over months; stable. | Represents an indirect measure of DNA damage. | thermofisher.comnih.goviarc.fr |
| Parent PhIP | Hair | Long-term (weeks to months) | Non-invasive; stable; provides long-term integrated measure. | Binding can be influenced by hair melanin (B1238610) content. | nih.govnih.govmdpi.com |
Mechanistic Aspects of Dietary Exposure and Intake Estimation
Understanding dietary exposure to PhIP requires a two-pronged approach: elucidating the mechanisms of its formation in food and employing robust methods to estimate its intake in human populations.
Mechanisms of Formation: PhIP is not naturally present in raw meat but is formed during high-temperature cooking through the Maillard reaction. nih.gov The key precursors are creatinine (B1669602) (found in muscle tissue), free amino acids (specifically phenylalanine), and reducing sugars. nih.govresearchgate.net The rate and amount of PhIP formation are heavily influenced by several factors. Higher cooking temperatures (>150-200°C) and longer cooking times significantly increase PhIP levels. conicet.gov.armdpi.comresearchgate.net Cooking methods that involve direct contact with a hot surface, such as pan-frying and grilling, tend to produce higher concentrations of PhIP compared to methods like baking or roasting. conicet.gov.ar The formation of a dark, toasted crust on the meat surface is particularly associated with high PhIP content. conicet.gov.arresearchgate.net
Dietary Intake Estimation: Estimating the dietary intake of PhIP is complex and relies on combining food consumption data with data on PhIP concentrations in various cooked foods. The primary tools for assessing food consumption in large epidemiological studies are Food Frequency Questionnaires (FFQs) and 7-day food diaries. cambridge.orgnih.govnih.gov
Food Frequency Questionnaires (FFQs): These questionnaires ask individuals to report how often, on average, they consumed specific food items from a predefined list over a set period (e.g., the past year). nih.govresearchgate.nettufts.edunih.govnih.govepic-norfolk.org.uk To be useful for PhIP assessment, FFQs must be modified to include detailed questions about meat type, cooking methods, and the level of "doneness." nih.govproquest.com
Food Diaries/Records: These require participants to record all foods and beverages consumed over a specific period, typically 3 to 7 days. cambridge.org This method can provide more detailed information on cooking methods and portion sizes but is more burdensome for the participant.
Once consumption data are collected, they are combined with databases of HCA concentrations in cooked foods (like the CHARRED online database) to calculate an estimated daily intake for each individual. cambridge.org These estimation methods have revealed wide variations in PhIP intake among individuals, largely driven by personal preferences for meat type, cooking method, and doneness level. nih.govproquest.comresearchgate.net
Table 5: Key Factors Influencing PhIP Formation in Meat
| Factor | Influence on PhIP Concentration | Mechanism | Reference |
|---|---|---|---|
| Cooking Temperature | Increases significantly at temperatures >150-200°C. | Accelerates the Maillard reaction required for PhIP synthesis. | mdpi.com |
| Cooking Time | Longer cooking times lead to higher levels. | Allows for greater conversion of precursors to PhIP. | nih.gov |
| Cooking Method | Pan-frying, grilling, and barbecuing produce higher levels than baking or roasting. | Direct, high-temperature heat transfer promotes formation on the meat surface. | conicet.gov.ar |
| Meat Type | Poultry can form very high levels; levels vary among red meats. | Differences in precursor concentrations (creatinine, amino acids, sugars). | mdpi.com |
| Doneness Level | Well-done and very well-done meats have much higher levels than medium or rare. | Correlates with higher surface temperatures and longer cooking times. | cambridge.orgnih.gov |
Chemoprevention and Mitigation Strategies of Phip.hcl Carcinogenesis Mechanistic Insights
Modulation of Metabolic Enzymes Involved in PhIP.HCl Bioactivation and Detoxification
The carcinogenicity of PhIP is dependent on its metabolic activation, primarily by cytochrome P450 (CYP) enzymes, followed by detoxification through phase II conjugation enzymes. A key chemopreventive strategy involves modulating the activity of these enzymes to decrease bioactivation and enhance detoxification. nih.gov
PhIP is initially N-hydroxylated by phase I enzymes, particularly CYP1A1 and CYP1A2, to form the more reactive intermediate, N-hydroxy-PhIP. nih.gov This intermediate is then further activated by phase II enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs) to create a highly electrophilic nitrenium ion that can bind to DNA. nih.gov Conversely, other phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs), can detoxify PhIP and its metabolites, facilitating their excretion. nih.gov
Dietary phytochemicals have been shown to modulate these enzyme systems. Many natural compounds can inhibit the activity of CYP1A enzymes, thereby reducing the production of N-hydroxy-PhIP. For instance, an extract from the medicinal plant Asclepias subulata demonstrated a dose-dependent inhibitory effect on both CYP1A1 and CYP1A2 activity in rat liver microsomes. nih.gov Other phytochemicals, such as apigenin, quercetin (B1663063), and resveratrol, found in various fruits and vegetables, are also known to inhibit CYP1 family enzymes. nih.govnih.gov
Simultaneously, enhancing the activity of detoxification enzymes is a crucial strategy. Cruciferous vegetables, for example, are known inducers of CYP1A1 and CYP1A2, but more importantly, they significantly upregulate phase II detoxification enzymes. nih.gov Compounds like sulforaphane (B1684495) from broccoli can induce GSTs and UGTs, which promotes the safe elimination of PhIP metabolites. Some compounds may exhibit dual effects; for example, certain phytochemicals can inhibit phase I enzymes while inducing phase II enzymes, a highly desirable combination for chemoprevention. nih.gov
Table 1: Modulation of PhIP-Metabolizing Enzymes by Dietary Compounds
| Compound/Source | Target Enzyme(s) | Observed Effect | Mechanistic Implication |
| Asclepias subulata Extract | CYP1A1, CYP1A2 | Inhibition | Decreased bioactivation of PhIP to N-hydroxy-PhIP. nih.gov |
| Quercetin | CYP1A2 | Inhibition | Attenuation of PhIP activation. nih.gov |
| Resveratrol | CYP1A1 | Enhancement/Induction | Complex role; may enhance detoxification pathways at certain concentrations. nih.gov |
| Cruciferous Vegetables (e.g., Sulforaphane) | Phase II Enzymes (GSTs, UGTs) | Induction | Enhanced detoxification and excretion of PhIP metabolites. nih.gov |
| Apiaceous Vegetables | CYP1A2 | Attenuation | Reduced bioactivation of PhIP. nih.gov |
| Berries (Ellagic Acid) | CYP1A1 | Inhibition | Reduced formation of reactive PhIP metabolites. nih.gov |
| Garlic | CYP2E1, CYP3A | Inhibition/Induction | Modulation of various metabolic pathways. nih.gov |
Strategies to Interfere with this compound-DNA Adduct Formation and Enhance DNA Repair
Following metabolic activation, the ultimate carcinogenic event for PhIP is the formation of covalent adducts with DNA, primarily at the C8 position of guanine (B1146940) (dG-C8-PhIP). nih.govresearchgate.net These adducts can disrupt DNA replication and transcription, leading to mutations if not repaired. nih.govmdpi.com Therefore, strategies aimed at preventing adduct formation or enhancing their repair are critical for mitigating PhIP's carcinogenicity.
Interference with adduct formation can be achieved by trapping the reactive nitrenium ion before it reaches the DNA. Antioxidant compounds and other nucleophiles can scavenge these electrophilic intermediates. Phenolic compounds, abundant in plants, are effective radical scavengers and have been studied for their ability to block the genotoxicity of carcinogens.
The process of PhIP-DNA adduct formation in target tissues like the mammary gland may involve the transport of the N-hydroxy-PhIP intermediate from the liver, followed by local activation by O-acetyltransferase. nih.gov Inhibiting this final activation step in target tissues is a promising strategy. For example, in vitro studies have shown that pentachlorophenol, an inhibitor of acetyltransferases, can significantly reduce the formation of N-hydroxy-PhIP adducts. nih.gov
Once PhIP-DNA adducts are formed, the cell's DNA repair machinery, primarily the nucleotide excision repair (NER) pathway, is responsible for their removal. researchgate.net Enhancing the efficiency of this repair system could reduce the persistence of adducts and lower the probability of mutation. While the direct enhancement of DNA repair pathways by dietary compounds is an area of ongoing research, some studies suggest potential mechanisms. For instance, certain nutrients are essential cofactors for DNA repair enzymes. However, research on specific dietary agents that upregulate the repair of PhIP adducts is limited. A study examining the effects of sulforaphane and quercetin on HepG2 cells found that while these compounds modulated PhIP metabolism, they did not appear to influence the rate of PhIP-DNA adduct repair itself. researchgate.net This suggests that for some phytochemicals, the primary protective mechanism is the modulation of metabolic enzymes rather than the enhancement of DNA repair. researchgate.net
Table 2: Mechanistic Strategies to Interfere with PhIP-DNA Adducts
| Strategy | Mechanism of Action | Example/Target |
| Inhibition of Metabolic Activation | Prevents the formation of the reactive N-hydroxy-PhIP metabolite. | Inhibition of CYP1A2 by compounds like quercetin. nih.gov |
| Inhibition of Secondary Activation | Blocks the conversion of N-hydroxy-PhIP to the ultimate carcinogen in target tissues. | Inhibition of O-acetyltransferase activity. nih.gov |
| Scavenging of Reactive Intermediates | Traps the electrophilic nitrenium ion before it can bind to DNA. | Use of antioxidants and phenolic compounds. |
| Enhancement of DNA Repair | Upregulates cellular machinery (e.g., NER pathway) to remove adducts from DNA. | Area of ongoing research; requires specific investigation for PhIP adducts. |
Mechanistic Approaches for Reducing this compound Formation in Food Systems
Perhaps the most direct strategy to mitigate the risk of this compound is to prevent or reduce its formation during the cooking of meat and fish. PhIP is formed from the reaction of creatinine (B1669602) (found in muscle tissue), amino acids (particularly phenylalanine), and sugars at high temperatures. researchgate.netnih.gov The formation is significantly influenced by cooking method, temperature, and time. nih.govresearchgate.net
High-temperature cooking methods that create a crust, such as grilling, pan-frying, and broiling, produce the highest levels of PhIP. researchgate.netnih.gov Factors that favor its formation include high surface temperatures and a high rate of drip loss during cooking. researchgate.net Conversely, cooking methods involving lower temperatures and more moisture, like boiling, stewing, or roasting in a bag, generate negligible amounts of PhIP. researchgate.net Therefore, modifying cooking habits to favor lower temperatures and avoid prolonged cooking times can substantially reduce PhIP exposure. researchgate.netnih.gov
Another effective approach is the use of marinades and food additives that contain inhibitors of PhIP formation. Marinades can act as a barrier between the meat and high heat, and their ingredients can have specific chemical inhibitory effects. Acidic marinades (e.g., with wine or vinegar) and those containing herbs and spices rich in antioxidants have been shown to be effective. nih.gov Antioxidant compounds are believed to work by scavenging free radicals that are intermediates in the Maillard reaction pathways leading to PhIP formation.
Numerous studies have demonstrated the inhibitory effects of various natural extracts and compounds:
Plant Extracts: Marinades containing lotus (B1177795) leaf and olive leaf extracts have been shown to reduce PhIP formation in fried chicken. nih.gov
Spices: The addition of red pepper to meatballs was found to decrease levels of related heterocyclic amines. nih.gov
Sugars: Adding honey, brown sugar, or table sugar to marinades can reduce PhIP levels in grilled chicken. nih.gov Similarly, coating chicken patties with solutions containing ribose or glucose has been shown to decrease PhIP formation. researchgate.net The mechanism may involve trapping key precursors like phenylacetaldehyde (B1677652). nih.gov
Antioxidants: The addition of Vitamin E (tocopherol) to beef before frying can significantly decrease the formation of heterocyclic amines by inhibiting the formation of free radical precursors. nih.gov
These strategies work by altering the chemical environment on the meat's surface, either by lowering the effective temperature, inhibiting key chemical reactions, or trapping essential precursors.
Table 3: Effect of Cooking Methods and Additives on PhIP Formation
| Mitigation Strategy | Method/Additive | Food Matrix | % Reduction or Resulting Level |
| Cooking Method | Roasting | Chicken/Duck Breast | 4-7 ng/g total HAAs (low PhIP). nih.gov |
| Pan-Frying | Duck Breast | 53.3 ng/g total HAAs (high PhIP). nih.gov | |
| Charcoal Grilling | Chicken Breast | 112 ng/g total HAAs (highest PhIP). nih.gov | |
| Broiling | Chicken Breast | 0.07 ng/g PhIP. researchgate.net | |
| Marinades/Additives | Lotus & Olive Leaf Extract (8% sauce) | Fried Chicken Breast | ~79% reduction in PhIP. nih.gov |
| Vitamin E (1-10%) | Fried Beef | Significant decrease in total HAAs. nih.gov | |
| Glucose (1%) | Chicken Patties | 39% reduction in PhIP. researchgate.net | |
| Honey | Grilled Chicken | Reduction in PhIP. nih.gov |
Comparative Mechanistic Toxicology of Phip.hcl
Interspecies Differences in PhIP.HCl Metabolism and Genotoxicity
Significant interspecies differences exist in the metabolism of PhIP, particularly between humans and rodents. nih.govresearchgate.netnih.gov These differences play a critical role in the observed variations in genotoxicity and carcinogenicity across species. researchgate.net
The primary metabolic activation of PhIP is catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP1A2, which mediates the N-hydroxylation of PhIP to form the genotoxic metabolite N²-hydroxy-PhIP. nih.govoup.comoup.comresearchgate.net This metabolite can then undergo further activation through conjugation by enzymes such as N-acetyltransferases (NATs) and sulfotransferases (SULTs), leading to the formation of reactive species that can bind to DNA and form adducts. nih.govresearchgate.netoup.comresearchgate.net
In humans, CYP1A2 exhibits a significantly higher catalytic efficiency for the N-hydroxylation of PhIP compared to the rat enzyme, with some studies reporting a 10-19-fold greater effectiveness. researchgate.netoup.comjfrm.ru This suggests that humans may have a higher capacity to convert PhIP into its genotoxic form. In human hepatocytes, N-oxidation is the major pathway of PhIP metabolism at various concentrations. oup.com
Conversely, rodents, such as rats and mice, also metabolize PhIP, but their primary metabolic pathway tends to favor ring oxidation, specifically 4'-hydroxylation, which is considered a detoxification pathway. nih.govoup.comnih.gov While rodents do perform N-hydroxylation, the ratio of N-hydroxylation to 4'-hydroxylation is considerably lower than in humans. For instance, the ratio of N-hydroxylation to 4'-hydroxylation has been reported as approximately 97:1 in humans, compared to 3.3:1 in rats and 1.7:1 in mice. nih.gov This difference in regioselectivity of metabolism contributes to the varying levels of genotoxic metabolites formed in different species. oup.comnih.gov
Studies using humanized mouse models, where mouse Cyp1a genes are replaced with human CYP1A genes, have further highlighted these interspecies differences. nih.govnih.govnih.gov These models demonstrate that mice expressing human CYP1A2 show preferential N-hydroxylation of PhIP, similar to the metabolic profile observed in humans, whereas wild-type mice primarily favor 4'-hydroxylation. nih.govnih.gov Humanized mice also exhibit significantly higher levels of PhIP-DNA adducts in various tissues compared to wild-type mice, consistent with the increased production of the genotoxic N²-hydroxy metabolite. nih.gov
Phase II enzymes also contribute to species differences in PhIP metabolism. While glucuronidation of both PhIP and N²-hydroxy-PhIP occurs in both humans and rodents, the regioselectivity can differ. nih.gov Human liver UDP-glucuronosyltransferases (UGTs) favor conjugation at the N² position of PhIP and N²-hydroxy-PhIP, whereas rat enzymes prefer the N³ atom. oup.comnih.gov These differences in conjugation can influence the stability and excretion of metabolites.
The consequence of these metabolic differences is reflected in the genotoxic potential observed in different species. The higher capacity for N-hydroxylation in humans is linked to increased formation of DNA-reactive species and subsequent DNA adduct formation. nih.govnih.govnih.gov Studies have shown that human hepatocyte preparations are more active in converting PhIP to its genotoxic metabolite compared to rat hepatocytes. oup.comresearchgate.net The formation of DNA adducts, such as the C8-PhIP-dG adduct, is a key event in the genotoxic mechanism of PhIP. researchgate.net
| Metabolic Pathway | Key Enzymes Involved | Predominant in Humans | Predominant in Rodents | Outcome |
|---|---|---|---|---|
| N-hydroxylation | CYP1A2 (primarily), CYP1A1, CYP1B1 | Yes | Less | Activation |
| Ring Hydroxylation (e.g., 4'-hydroxylation) | CYP1A1, CYP1A2 (in rodents) | Less | Yes | Detoxification |
| N-acetylation | NATs | Yes | Yes | Activation/Detoxification |
| Sulfation | SULTs | Yes | Yes | Activation |
| Glucuronidation | UGTs (e.g., UGT1A1) | Yes | Yes | Detoxification |
Mechanistic Comparisons with Other Heterocyclic Aromatic Amines and Dietary Carcinogens
PhIP belongs to the class of heterocyclic aromatic amines (HAAs), which are formed during the high-temperature cooking of protein-rich foods. nih.govmdpi.commdpi.com Other prominent HAAs include IQ (2-amino-3-methylimidazo[4,5-f]quinoline) and MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline). nih.govmdpi.commdpi.com While sharing structural similarities and a common imidazole-ring structure with an exocyclic amino group, HAAs exhibit variations in their metabolic pathways and genotoxic potencies. nih.govcsic.es
Like PhIP, other genotoxic HAAs such as IQ and MeIQx also require metabolic activation, primarily through N-oxidation catalyzed by CYP1A2, to exert their mutagenic effects. researchgate.netresearchgate.netjfrm.ru The resulting N-hydroxy metabolites are then further activated to form DNA-reactive species. nih.govresearchgate.net However, the catalytic efficiency of CYP1A2 for N-oxidation can vary among different HAAs and across species. For example, human CYP1A2 shows higher catalytic effectiveness for the N-oxidation of both PhIP and MeIQx compared to rat CYP1A2. researchgate.netjfrm.ru
Despite sharing common activation pathways, there are mechanistic differences among HAAs. PhIP possesses a phenyl moiety that is not necessarily co-planar with the main bicyclic imidazopyridine structure, unlike the more planar structures of IQ and MeIQx. nih.gov This structural difference may influence their interaction with metabolizing enzymes and DNA.
PhIP's genotoxicity is strongly linked to the formation of DNA adducts, particularly at guanine (B1146940) bases, leading to characteristic mutational patterns. oup.com Studies have identified signature mutations associated with PhIP in experimental models. oup.com
Comparing PhIP to other dietary carcinogens, such as polycyclic aromatic hydrocarbons (PAHs) or mycotoxins like aflatoxins, reveals both shared and distinct mechanisms. Like PhIP, many dietary carcinogens are procarcinogens that require metabolic activation by enzymes like CYPs to become genotoxic. conicet.gov.armdpi.comscispace.com However, the specific enzymes involved and the resulting reactive metabolites can differ. For example, aflatoxins also require CYP-mediated bioactivation to induce DNA damage, but the specific CYP isoforms involved and the downstream metabolic steps vary from PhIP. conicet.gov.ar
Furthermore, the genotoxic mechanisms can involve different types of DNA damage and repair pathways. acs.org While PhIP primarily forms exocyclic amino adducts, other carcinogens might induce different types of DNA lesions, such as bulky adducts (PAHs) or oxidative damage. The cellular responses to DNA damage, including activation of DNA damage response pathways like the p53 pathway, are crucial in determining the ultimate genotoxic outcome and are relevant to PhIP-induced carcinogenesis. nih.gov
| Carcinogen Class | Example Compound | Primary Activation Enzymes | Key Genotoxic Mechanism(s) | Notes |
|---|---|---|---|---|
| Heterocyclic Aromatic Amines (HAAs) | PhIP | CYP1A2, CYP1A1, CYP1B1 | N-hydroxylation, DNA adduct formation | Interspecies metabolic differences are significant. nih.govresearchgate.netnih.gov |
| IQ | CYP1A2 | N-oxidation, DNA adduct formation | May involve non-genotoxic mechanisms. diva-portal.org | |
| MeIQx | CYP1A2 | N-oxidation, DNA adduct formation | May involve non-genotoxic mechanisms. diva-portal.org | |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene | CYP1A1, CYP1B1, Epoxide Hydrolase | Epoxide formation, DNA adduct formation | Different structural class. scispace.com |
| Mycotoxins | Aflatoxin B1 | CYP enzymes | Epoxide formation, DNA adduct formation | Fungal origin. conicet.gov.armdpi.com |
Q & A
Q. What are the standard protocols for synthesizing and characterizing PhIP.HCl in laboratory settings?
this compound synthesis typically involves condensation reactions between creatinine, phenylalanine, and glucose under high-temperature conditions (e.g., 180–220°C). Critical characterization steps include:
- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) .
- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
- Crystallinity assessment : X-ray diffraction (XRD) for crystalline structure determination . Methodological Tip: Always include negative controls (e.g., reaction mixtures without key precursors) to confirm reaction specificity .
Q. How should researchers conduct a systematic literature review on this compound’s mutagenic mechanisms?
- Step 1 : Use databases like PubMed, SciFinder, and Web of Science with keywords: “this compound mutagenicity,” “heterocyclic amines DNA adducts,” and “CYP1A2 metabolism.”
- Step 2 : Filter results to prioritize primary research articles (e.g., in vitro Ames tests, in vivo rodent models) over reviews .
- Step 3 : Map contradictions, such as conflicting reports on this compound’s dose-response relationship in colorectal carcinogenesis . Example Table:
| Study Type | Key Finding | Contradiction Source |
|---|---|---|
| In vitro (Ames test) | This compound induces frameshift mutations in Salmonella TA98 | Variable metabolic activation (S9 liver fraction efficacy) |
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s metabolic activation pathways across studies?
Discrepancies often arise from differences in:
- Metabolic systems : Human vs. rodent CYP1A2 enzyme kinetics (e.g., Km values ranging from 5–20 µM) .
- Experimental models : Primary hepatocytes vs. transfected cell lines (e.g., HepG2 vs. V79 cells) . Methodological Approach:
- Conduct comparative studies using standardized protocols (e.g., OECD Guidelines 471 for mutagenicity testing) .
- Validate findings with orthogonal methods (e.g., LC-MS/MS quantification of DNA adducts alongside Ames test results) .
Q. What strategies optimize the detection of this compound-DNA adducts in complex biological matrices?
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate adducts from plasma/tissue homogenates .
- Analytical optimization :
- Use isotope-labeled internal standards (e.g., ¹³C-PhIP.HCl) to correct for matrix effects in LC-MS/MS .
- Employ collision-induced dissociation (CID) at 20–30 eV to enhance adduct-specific fragmentation .
Pitfall Alert: Avoid over-reliance on immunoassays (e.g., ELISA), which may cross-react with structurally similar metabolites .
Q. How to design a dose-response study for this compound’s carcinogenic potential while addressing ethical and feasibility constraints?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Use transgenic rodent models (e.g., Apc^Min/+ mice) requiring smaller sample sizes than wild-type .
- Ethical : Adhere to the 3Rs (Replacement, Reduction, Refinement) by employing in silico models (e.g., QSAR predictions) for preliminary risk assessment .
- Novel : Investigate epigenetic modifiers (e.g., DNA methylation changes in tumor suppressor genes) alongside traditional endpoints .
Data Management & Reproducibility
Q. What are the best practices for documenting this compound experimental protocols to ensure reproducibility?
- Detailed metadata : Record batch numbers of chemicals, equipment calibration dates, and environmental conditions (e.g., humidity for hygroscopic compounds) .
- Data sharing : Upload raw spectra (NMR, MS), chromatograms, and statistical code to repositories like Zenodo or Figshare . Checklist:
- Include positive/negative controls in every experiment.
- Specify centrifugation speeds, filtration pore sizes, and solvent evaporation times .
Q. How should researchers address variability in this compound solubility across experimental setups?
- Solubility testing : Pre-test in buffers (e.g., PBS, pH 7.4) and cell culture media at 37°C .
- Documentation : Report exact solvent compositions (e.g., 0.1% DMSO vs. ethanol) and sonication durations . Pro Tip: Use dynamic light scattering (DLS) to monitor aggregation in real-time .
Ethical & Methodological Considerations
Q. What ethical approvals are required for in vivo studies involving this compound exposure?
- Obtain approval from Institutional Animal Care and Use Committees (IACUC) or equivalent bodies.
- Justify sample sizes using power analysis (e.g., G*Power software) to minimize animal use .
- Include a termination criterion for humane endpoints (e.g., tumor burden >10% body weight) .
Q. How to validate computational models predicting this compound’s metabolite interactions?
- Validation steps :
Compare docking scores (e.g., AutoDock Vina) with experimental binding affinities (SPR or ITC) .
Use leave-one-out cross-validation (LOOCV) to assess model robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
